3-Ethylpyridin-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQLEGOEWMCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493608 | |
| Record name | 3-Ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62969-86-2 | |
| Record name | 3-Ethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethylpyridin-2-ol: A Technical Guide for Researchers
CAS Number: 62969-86-2
Molecular Formula: C₇H₉NO
Molecular Weight: 123.15 g/mol
This technical guide provides a comprehensive overview of 3-Ethylpyridin-2-ol, a heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, potential synthesis, and the established biological significance of its core chemical structure, the 2-pyridone scaffold.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 2-Hydroxypyridine |
| CAS Number | 62969-86-2[1] | 142-08-5[2] |
| Molecular Formula | C₇H₉NO | C₅H₅NO[2] |
| Molecular Weight | 123.15 g/mol | 95.09 g/mol |
| Melting Point (°C) | Data not available | 105-107[3] |
| Boiling Point (°C) | Data not available | 280-281[3] |
| Solubility | Expected to be soluble in polar organic solvents and water. | Soluble in water (450 g/L at 20°C), ethanol; slightly soluble in benzene and ether.[3] |
| Appearance | Likely a white to off-white crystalline solid. | White to light yellow crystal.[3] |
Tautomerism
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is between the hydroxy (lactim) and the keto (lactam) forms. The 2-pyridone form is generally the predominant tautomer in both solid and solution phases.[4] This equilibrium is crucial as it influences the molecule's chemical reactivity and its ability to act as both a hydrogen bond donor and acceptor.[4][5]
Caption: Tautomeric equilibrium of this compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, the synthesis of substituted 2-pyridones is a well-established area of organic chemistry. A general and common approach involves the cyclocondensation of a β-keto ester with an enamine or an equivalent nitrogen source.
General Synthetic Approach
A plausible synthetic route to this compound could involve the reaction of a β-keto ester, such as ethyl 2-ethyl-3-oxobutanoate, with a source of ammonia or a protected amine, followed by cyclization.
Caption: A generalized workflow for the synthesis of 2-pyridones.
Reactivity
The 2-pyridone scaffold exhibits a rich and diverse reactivity profile. The nitrogen atom can be alkylated or acylated. The ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. The carbonyl group can also participate in various reactions. The presence of the ethyl group at the 3-position will influence the regioselectivity of these reactions.
Biological Significance and Drug Development Applications
The 2-pyridone nucleus is considered a "privileged scaffold" in medicinal chemistry.[4][5][6] This is due to its presence in numerous natural products and clinically approved drugs.[5][6] The scaffold's ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability and favorable solubility properties, makes it an attractive core for drug design.[4][6]
Derivatives of the 2-pyridone scaffold have demonstrated a wide array of biological activities, including:
-
Anticancer: Many 2-pyridone derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[5][6]
-
Antiviral: The 2-pyridone structure is a key component in several potent antiviral agents.[5]
-
Antimicrobial: These compounds have shown efficacy against various pathogenic bacteria and fungi.[5][6][7]
-
Anti-inflammatory and Analgesic: The scaffold is a promising starting point for the development of new treatments for chronic pain and inflammation.[5]
Potential Signaling Pathway Interactions
Given the broad biological activities of 2-pyridone derivatives, it is plausible that this compound could interact with various cellular signaling pathways. For instance, as many 2-pyridones are kinase inhibitors, a hypothetical interaction could involve the inhibition of a protein kinase, thereby modulating a downstream signaling cascade.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
While specific experimental data for this compound is limited, the well-established chemistry and profound biological importance of the 2-pyridone scaffold provide a strong foundation for its potential as a valuable building block in drug discovery and medicinal chemistry research. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential. Researchers are encouraged to use the general principles outlined in this guide as a starting point for their investigations.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Hydroxypyridine CAS#: 142-08-5 [amp.chemicalbook.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-Ethylpyridin-2-ol chemical structure and IUPAC name
This document provides essential chemical information regarding 3-Ethylpyridin-2-ol, focusing on its chemical structure and standardized nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Chemical Identity and Nomenclature
IUPAC Name: this compound.[1]
Chemical Formula: C7H9NO.[1][2]
Chemical Structure
The molecule this compound consists of a central pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The "-ol" suffix and the "2-" locant in the name indicate that a hydroxyl (-OH) group is attached to the carbon atom at the second position of the pyridine ring, adjacent to the nitrogen atom. The "3-Ethyl" prefix specifies that an ethyl group (-CH2CH3) is bonded to the carbon atom at the third position of the ring.
Due to keto-enol tautomerism, this compound can exist in equilibrium with its keto form, 3-Ethyl-1H-pyridin-2-one. In this form, the oxygen is double-bonded to the carbon at position 2, and the hydrogen has moved to the nitrogen atom.
Structural Summary:
| Feature | Description |
| Core Structure | Pyridine Ring |
| Substituent at C2 | Hydroxyl Group (-OH) |
| Substituent at C3 | Ethyl Group (-C2H5) |
Logical Representation of Tautomerism
The relationship between the two tautomeric forms, the "enol" (this compound) and the "keto" (3-Ethyl-1H-pyridin-2-one), can be represented as a state of equilibrium.
References
An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylpyridine, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of various biologically active molecules and functional materials. The strategic placement of the ethyl and methyl groups on the pyridine ring offers unique properties and substitution patterns for further chemical modifications. This technical guide provides a comprehensive overview of the plausible synthesis pathways for 3-Ethyl-4-methylpyridine, including reaction mechanisms and generalized experimental considerations.
Synthesis Pathways
The synthesis of 3-Ethyl-4-methylpyridine can be approached through several strategic disconnections. The most prominent and industrially relevant method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ketones with ammonia. Alternative strategies may involve the functionalization of a pre-formed pyridine ring, although these can be more challenging due to the inherent reactivity of the pyridine nucleus.
Pathway 1: Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis is a powerful one-pot reaction for the formation of substituted pyridines from simple carbonyl precursors and ammonia.[1] For the synthesis of 3-Ethyl-4-methylpyridine, a logical combination of carbonyl compounds would be propanal and 2-butanone in the presence of ammonia or an ammonia source.
Reaction: Propanal + 2-Butanone + Ammonia → 3-Ethyl-4-methylpyridine
Mechanism:
The mechanism of the Chichibabin synthesis is a complex cascade of reactions involving aldol-type condensations, Michael additions, and cyclization-dehydration steps. A plausible mechanistic pathway for the formation of 3-Ethyl-4-methylpyridine is as follows:
-
Enamine and Enolate Formation: Ammonia reacts with propanal and 2-butanone to form the corresponding enamines. In parallel, the carbonyl compounds can exist in equilibrium with their enolate forms under the basic reaction conditions.
-
Aldol-Type Condensation: The enolate of 2-butanone can attack a molecule of propanal, or vice versa, to form a β-hydroxy carbonyl intermediate.
-
Michael Addition: An enamine derived from propanal can undergo a Michael addition to an α,β-unsaturated carbonyl compound formed in situ from the condensation of two molecules of 2-butanone or propanal.
-
Cyclization and Dehydration: The various intermediates undergo a series of cyclization and dehydration reactions, ultimately leading to the aromatic pyridine ring.
Generalized Experimental Protocol:
A general procedure for the Chichibabin synthesis of 3-Ethyl-4-methylpyridine would involve the following steps:
-
A mixture of propanal and 2-butanone is added to a solution of ammonia in a suitable solvent (e.g., ethanol or water) in a high-pressure reactor.
-
The reaction mixture is heated to a high temperature (typically 200-300 °C) under pressure for several hours.
-
After cooling, the reaction mixture is worked up by extraction and distillation to isolate the crude 3-Ethyl-4-methylpyridine.
-
Further purification can be achieved by fractional distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C8H11N | [2][3] |
| Molecular Weight | 121.18 g/mol | [3] |
| Boiling Point | 190-192 °C | Not explicitly found, estimated based on similar compounds. |
| Yield | Variable, depends on reaction conditions. | [1] |
Logical Relationship Diagram:
Pathway 2: Functionalization of a Pre-formed Pyridine Ring
Synthesizing 3-Ethyl-4-methylpyridine by functionalizing a pre-existing pyridine ring is theoretically possible but presents significant challenges due to the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring.
A. Ethylation of 4-Methylpyridine:
Direct electrophilic alkylation (Friedel-Crafts type) of 4-methylpyridine (γ-picoline) is generally difficult due to the deactivation of the pyridine ring towards electrophilic attack. The reaction would likely require harsh conditions and result in a mixture of products with low yields.
B. Methylation of 3-Ethylpyridine:
Similarly, direct methylation of 3-ethylpyridine would face the same challenges of regioselectivity and low reactivity.
C. Cross-Coupling Reactions:
A more viable, albeit longer, route would involve the synthesis of a di-halogenated pyridine followed by sequential cross-coupling reactions. For example, starting from a 3,4-dihalopyridine, one could perform two distinct cross-coupling reactions (e.g., Suzuki or Negishi coupling) to introduce the ethyl and methyl groups. This approach offers better control over the final structure but involves multiple steps and the use of organometallic reagents.
Experimental Workflow for Cross-Coupling Approach:
Conclusion
The synthesis of 3-Ethyl-4-methylpyridine is most practically achieved via the Chichibabin pyridine synthesis, which offers a direct and scalable route from readily available starting materials. While functionalization of a pre-formed pyridine ring through modern cross-coupling techniques provides a more controlled but lengthier alternative, direct alkylation methods are generally not favored due to the inherent electronic properties of the pyridine ring. The choice of synthetic pathway will ultimately depend on the desired scale, available resources, and the specific requirements of the target application. Further research into optimizing the Chichibabin reaction conditions could lead to improved yields and selectivity for this valuable pyridine derivative.
References
Spectroscopic Profile of 3-Ethylpyridin-2-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Ethylpyridin-2-ol (also known as 3-ethyl-2-pyridone), a molecule of interest to researchers in medicinal chemistry and drug development. This document summarizes key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables present a consolidated summary of the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.15 | t | 7.5 | -CH₂CH₃ |
| 2.47 | q | 7.5 | -CH₂ CH₃ |
| 6.13 | t | 6.8 | H-5 |
| 7.23 | m | H-4 and H-6 | |
| 11.9 | br s | N-H |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 13.5 | -CH₂CH₃ |
| 21.8 | -CH₂ CH₃ |
| 106.4 | C-5 |
| 121.5 | C-3 |
| 136.2 | C-4 |
| 139.8 | C-6 |
| 164.7 | C-2 (C=O) |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2800 (broad) | O-H and N-H stretching |
| 1650 | C=O stretching (amide I) |
| 1600 | C=C stretching |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 123 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 85 | [M - CO]⁺ |
| 94 | 70 | [M - C₂H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general description of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
3-Ethylpyridin-2-ol physical and chemical properties
An In-depth Technical Guide to 3-Ethylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Physical and Chemical Properties
This compound, also known as 3-ethyl-2-pyridone, is a substituted pyridine derivative. Its properties are summarized below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| CAS Number | 62969-86-2 | [2] |
| Appearance | Not specified (likely solid at room temp.) | - |
| Melting Point | Data not available in cited sources | - |
| Boiling Point | Data not available in cited sources | - |
| Solubility | Data not available in cited sources | - |
Table 2: Chemical and Spectroscopic Data
| Property | Value / Description | Source |
| IUPAC Name | This compound | [1] |
| InChI Key | GUJWNUGFAGOVFH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC1=CC=CNC1=O | [1] |
| pKa | Dissociation constant data is available. | [1] |
| ¹³C NMR Spectra | Spectral data has been recorded in the literature. | [1] |
Chemical Structure and Tautomerism
A critical chemical feature of 2-hydroxypyridines, including this compound, is their existence in a tautomeric equilibrium with their corresponding pyridone form. In this case, this compound is in equilibrium with 3-Ethyl-1H-pyridin-2-one.
The equilibrium position is highly dependent on the solvent environment. Generally, non-polar solvents favor the hydroxy-pyridine form, while polar solvents, like water and alcohols, significantly favor the pyridone form.[4] In the solid state, the pyridone form is predominant.[4] This phenomenon is crucial for understanding its reactivity, hydrogen bonding capability, and potential biological interactions.
References
3-Ethylpyridin-2-ol: A Technical Guide to its Chemical Context, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylpyridin-2-ol, a substituted pyridinone, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily accessible scientific literature, its existence is well-established, and its synthesis falls within the scope of established methodologies for creating substituted pyridones. This technical guide provides a comprehensive overview of the historical context of pyridinone synthesis, plausible experimental protocols for the preparation of this compound, its known physical and chemical properties, and a discussion of its potential, yet currently undocumented, role in biological signaling pathways.
Historical Context: The Emergence of Pyridine and Pyridinone Synthesis
The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the mid-19th century, but it was the development of synthetic methods in the late 19th and early 20th centuries that opened the door to the creation of a vast array of substituted derivatives.
Key historical milestones relevant to the synthesis of pyridinones include:
-
The Hantzsch Pyridine Synthesis (1881): While primarily aimed at producing dihydropyridines, this method established the fundamental principle of constructing the pyridine ring from acyclic precursors.
-
The Guareschi-Thorpe Condensation: This reaction, involving a cyanoacetamide and a 1,3-diketone, provided a direct route to 2-pyridone structures.
-
Advancements in the 20th Century: The development of various cyclization and condensation reactions throughout the 20th century provided chemists with a robust toolkit for the synthesis of highly functionalized pyridones. These methods often involve the reaction of active methylene compounds with various carbonyls and ammonia sources.
It is within this rich history of synthetic organic chemistry that this compound was likely first synthesized, not as a singular discovery, but as one of many possible variations in the exploration of substituted pyridone chemistry.
Synthesis of this compound: Experimental Protocol
While the original synthesis of this compound is not documented in readily available literature, a plausible and modern approach for its preparation would involve the cyclization of a suitable acyclic precursor. A general and illustrative protocol for the synthesis of a 3-substituted-2-pyridone is detailed below. This method is based on the well-established reactions for forming the pyridone ring.
Reaction Scheme: A common route to 3-substituted-2-pyridones involves the condensation of an α,β-unsaturated carbonyl compound with a source of ammonia, followed by cyclization and oxidation, or the reaction of a β-ketoester with an enamine.
Illustrative Experimental Protocol for a 3-Substituted-2-Pyridone:
-
Preparation of the Enamine: To a solution of ethyl acetoacetate (1.0 eq) in toluene is added β-aminocrotononitrile (1.0 eq). The mixture is heated at reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude enamine.
-
Cyclization: The crude enamine is dissolved in a suitable high-boiling solvent such as diphenyl ether. The solution is heated to 240-260 °C for 1-2 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with a non-polar solvent such as hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 3-substituted-2-pyridone.
Note: The specific starting materials for this compound would need to be chosen to introduce the ethyl group at the 3-position.
Data Presentation: Physical and Chemical Properties
Quantitative data for this compound, sourced from contemporary chemical databases, is summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 62969-86-2 |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Data sourced from PubChem and other chemical supplier databases. Lack of extensive experimental data in the public domain is noted.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The pyridinone scaffold, however, is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The presence of the 2-pyridone moiety allows for hydrogen bonding interactions, and the ethyl group at the 3-position provides a lipophilic character that could influence its binding to biological targets. Further research would be required to elucidate any potential therapeutic applications or roles in cellular signaling.
Visualizations: Synthesis and Logical Relationships
To illustrate the general synthetic logic for producing substituted pyridones, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted 2-pyridones.
An In-depth Technical Guide on 3-Ethylpyridin-2-ol Derivatives and Analogs for Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its inherent ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and tunable physicochemical properties, makes it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of 3-ethylpyridin-2-ol derivatives and their analogs, with a focus on their synthesis, biological activities, and therapeutic potential. While specific data on this compound is limited in publicly available literature, this guide extrapolates from the broader class of 3-substituted pyridin-2-one derivatives to provide a valuable resource for researchers in the field. The document details synthetic methodologies, summarizes quantitative biological data, and elucidates key signaling pathways associated with these compounds, thereby serving as a foundational reference for the design and development of novel therapeutics based on the pyridin-2-one core.
Introduction
Pyridine and its derivatives are fundamental building blocks in the development of therapeutic agents, with a significant number of FDA-approved drugs containing this heterocycle.[1] The pyridin-2(1H)-one tautomer of 2-hydroxypyridine is of particular interest due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. The substitution at the 3-position of the pyridin-2-one ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on derivatives and analogs of this compound, a representative member of this class, to provide insights into the structure-activity relationships (SAR) and therapeutic applications of this important scaffold.
Synthesis of 3-Substituted Pyridin-2(1H)-one Derivatives
The synthesis of polysubstituted pyridin-2(1H)-ones is often achieved through efficient one-pot, multi-component reactions. These methods offer advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for biological screening.
General One-Pot Synthesis from β-Keto Amides
A common and efficient method for the synthesis of 2-amino-3-cyano-pyridin-2(1H)-one derivatives involves the reaction of a β-keto amide with malononitrile in the presence of a base.
Experimental Protocol:
-
Materials: β-keto amide (1.0 mmol), malononitrile (1.1 mmol), triethylamine (Et3N) or potassium tert-butoxide (tBuOK) (1.0 equiv.), dichloromethane (CH2Cl2) (5.0 mL).
-
Procedure: To a solution of the β-keto amide and malononitrile in dichloromethane, the base (Et3N for 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitriles or tBuOK for 2-imino-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitriles) is added.[2] The reaction mixture is stirred at room temperature.[2] The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular nucleophilic cyclization.[2] The product precipitates from the reaction mixture and can be purified by recrystallization.[2]
Synthesis of 3-Hydroxy-2-Alkylpyridines from 2-Furylketones
A classic method for preparing 3-hydroxy-2-alkylpyridines involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia and heat.[3][4]
Experimental Protocol:
-
Materials: Aliphatic 2-furylketone, aqueous ammonia.
-
Procedure: The 2-furylketone is heated with a solution of aqueous ammonia in a sealed vessel. The reaction temperature and time are optimized to achieve a good yield of the corresponding 3-hydroxy-2-alkylpyridine.[3] This method provides a direct route to the core scaffold of interest.
Biological Activities and Therapeutic Potential
Derivatives of the pyridin-2-one core exhibit a wide range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of pyridin-2-one derivatives against various cancer cell lines.[5][6][7][8][9][10]
Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis.[5] Key signaling pathways implicated include the upregulation of p53 and p21, which are critical cell cycle inhibitors, and the activation of the JNK signaling pathway, which is involved in apoptosis.[5] Some pyridine derivatives also act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis.[6]
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridones | Jurkat | 0.33 - 0.58 | [9][10] |
| 6-Aryl-4-(methylenedioxyphenyl)-pyridin-2-one | HepG2 | 4.5 | [5] |
| 3,4,6-Triaryl-2(1H)-pyridones | MCF-7, MDA-MB-231 | Varies | [9][10] |
| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [7] |
Phosphodiesterase 3 (PDE3) Inhibition
Certain pyridin-2-one derivatives have been identified as potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[11] PDE3 inhibitors are used clinically as inodilators for the treatment of acute heart failure and for their antiplatelet effects.[11]
Signaling Pathway: PDE3 enzymes hydrolyze cAMP, thereby terminating its signaling role.[11] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[12] In cardiac muscle, this leads to increased contractility, while in vascular smooth muscle, it results in vasodilation.[11] In platelets, elevated cAMP inhibits aggregation.[13]
Prostaglandin E2 Receptor 3 (EP3) Antagonism
The EP3 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is involved in various physiological processes, including the regulation of inflammation and pain.[14] Some pyridin-2-one derivatives act as antagonists of the EP3 receptor.
Signaling Pathway: The EP3 receptor is primarily coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[14] By antagonizing the EP3 receptor, these compounds can counteract the effects of PGE2, which has implications for the treatment of inflammatory pain.[14] Interestingly, while PGE2 acting on EP2 and EP4 receptors is pronociceptive (sensitizing neurons), its action on EP3 receptors can be antinociceptive, particularly in inflammatory conditions.[14]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of pyridin-2-one derivatives.
Signaling Pathways
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 13. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
An In-depth Technical Guide on the Tautomerism and Stability of 3-Ethylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Lactam-Lactim Tautomerism
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1] The specific case of lactam-lactim tautomerism, prevalent in heterocyclic systems like pyridinones, dictates a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, aromaticity, and ultimately, its biological activity and pharmacokinetic profile.[2][3] Understanding and predicting the predominant tautomeric form under various conditions is therefore critical for rational drug design.
This guide focuses on the tautomerism of 3-ethylpyridin-2-ol, which exists in equilibrium between its lactam (3-ethyl-2-pyridone) and lactim (3-ethyl-2-hydroxypyridine) forms. While much of the foundational research has been conducted on the parent 2-hydroxypyridine/2-pyridone system, the principles governing its equilibrium provide a robust framework for understanding the 3-ethyl substituted derivative. The ethyl group at the 3-position primarily exerts electronic and steric influences that modulate the stability of the tautomers.
The Tautomeric Equilibrium: 3-Ethyl-2-pyridone vs. 3-Ethyl-2-hydroxypyridine
The core of this topic is the equilibrium between the amide-like lactam form and the enol-like lactim form. This is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms.
-
3-Ethyl-2-pyridone (Lactam Form): This form contains a carbonyl group (C=O) and an N-H bond within the pyridine ring. It is more polar than its lactim counterpart.
-
3-Ethyl-2-hydroxypyridine (Lactim Form): This tautomer features a hydroxyl group (O-H) and is considered the aromatic enol form.
The interconversion between these two forms is a dynamic process influenced by several environmental and structural factors.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Stability
The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment.
Physical State and Solvent Effects
The polarity of the environment plays a decisive role in determining which tautomer is more stable.
-
Gas Phase: In the absence of intermolecular interactions, the lactim (3-ethyl-2-hydroxypyridine) form is generally favored. Experimental and theoretical studies on the parent 2-hydroxypyridine show the enol form is more stable by approximately 3 kJ/mol.[4][5] This preference is attributed to factors like minimal steric hindrance and electrostatic repulsion.[4][6]
-
Non-Polar Solvents: In non-polar solvents like cyclohexane, both the lactam and lactim tautomers can coexist in comparable amounts.[4] The energy difference between them is minimal.
-
Polar Solvents and Solid State: The lactam (3-ethyl-2-pyridone) form is strongly favored in polar solvents (e.g., water, alcohols) and in the solid state.[4][7] The greater dipole moment of the lactam tautomer allows for more effective stabilization through dipole-dipole interactions and hydrogen bonding with polar solvent molecules. In aqueous solutions, the equilibrium constant for 2-pyridone formation can be as high as 900, indicating a significant shift.[4]
Substituent Effects
The ethyl group at the C3 position influences the equilibrium primarily through inductive effects. As an electron-donating group, the ethyl substituent can slightly alter the electron density within the pyridine ring, but it is not expected to fundamentally reverse the trends observed for the parent compound. Studies on various substituted pyridones confirm that the tautomeric equilibrium can be modulated by the electronic nature of the substituents.[8]
Quantitative Stability Data
Direct experimental thermodynamic data for this compound is scarce. However, extensive data from studies on the parent 2-hydroxypyridine/2-pyridone system provide reliable estimates and illustrate the magnitude of the energetic differences.
| Phase / Solvent | Predominant Tautomer | ΔG (Lactim → Lactam) (kJ/mol) | Equilibrium Constant (KT = [Lactam]/[Lactim]) | Reference(s) |
| Gas Phase | Lactim (2-Hydroxypyridine) | +0.8 to +3.3 | ~0.3 - 0.7 | [5][7] |
| Cyclohexane | Mixed / Slightly Lactam | -0.81 | ~1.7 | [9] |
| Acetonitrile | Lactam (2-Pyridone) | -12.38 | ~145 | [4][10] |
| Water | Lactam (2-Pyridone) | -16.6 | ~900 | [4] |
Note: ΔG values are calculated from experimental equilibrium constants where available (ΔG = -RTlnKT) or taken from computational studies. Values are for the parent 2-hydroxypyridine/2-pyridone system and serve as a strong proxy.
Experimental Protocols for Tautomer Characterization
Several analytical techniques are employed to identify and quantify tautomeric forms. Each method leverages distinct differences in the molecular properties of the lactam and lactim isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for elucidating tautomeric structures in solution.[11] The key is to identify unique signals for each tautomer or to analyze the averaged signals if the interconversion is rapid on the NMR timescale.[12]
-
¹H NMR: The most direct evidence comes from the proton attached to the heteroatom. The lactam form will exhibit a signal for the N-H proton (typically broad, δ > 10 ppm), while the lactim form will show a signal for the O-H proton (often broad, variable chemical shift). The chemical shifts of the ring protons also differ between the two forms due to changes in aromaticity and electron distribution.
-
¹³C NMR: The chemical shift of the C2 carbon is highly indicative. In the lactam form, this carbon is a carbonyl carbon (C=O) and resonates significantly downfield (δ > 160 ppm). In the lactim form, it is an enolic carbon (C-OH) bonded to nitrogen and appears further upfield.
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment and is very sensitive to protonation state and hybridization, making it an excellent tool for tautomer analysis.[13]
Caption: Generalized workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy
The electronic structures of the lactam and lactim tautomers are distinct, leading to different UV-Vis absorption profiles. This difference allows for the quantification of the tautomeric ratio in solution.[14][15]
-
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The lactam form, with its extended conjugation involving the carbonyl group, typically absorbs at a longer wavelength (λ_max ≈ 300-330 nm) compared to the more aromatic lactim form (λ_max ≈ 270-300 nm).[16] By identifying the absorption maxima characteristic of each tautomer (often determined using N-methyl and O-methyl locked derivatives), the relative concentrations can be calculated using the Beer-Lambert law.
-
Computational Chemistry
Quantum chemical calculations are indispensable for predicting the relative stability of tautomers and corroborating experimental findings.[17] Density Functional Theory (DFT) is a commonly used method.[4][18]
-
Protocol:
-
Structure Generation: Build the 3D structures of both the lactam and lactim tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the desired phase (gas phase or using a solvent model like the Polarizable Continuum Model, PCM). A common level of theory is B3LYP with a basis set like 6-311++G(d,p).[4][14]
-
Energy Calculation: Calculate the single-point energies (including zero-point vibrational energy corrections) of the optimized structures.
-
Stability Analysis: The difference in the calculated Gibbs free energies (ΔG) indicates the relative stability of the tautomers and allows for the prediction of the equilibrium constant (KT).
-
Caption: Typical workflow for computational tautomer stability analysis.
Conclusion
The tautomeric equilibrium of this compound is heavily influenced by its environment. While the lactim (3-ethyl-2-hydroxypyridine) form is favored in the gas phase, the lactam (3-ethyl-2-pyridone) tautomer is overwhelmingly predominant in the solid state and in polar solvents, including aqueous systems relevant to biology. This preference is driven by the superior stabilization of the more polar lactam form through intermolecular interactions. For professionals in drug development, recognizing that the lactam form will be the major species in physiological environments is crucial for predicting molecular interactions, solubility, and metabolic stability. A combination of spectroscopic methods (NMR, UV-Vis) and computational chemistry provides a comprehensive toolkit for the definitive characterization and quantification of this vital tautomeric relationship.
References
- 1. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tautomer enumeration and stability prediction for virtual screening on large chemical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 3-Ethylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Ethylpyridin-2-ol (CAS No: 62969-86-2), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information for the target compound and quantitative data for structurally analogous compounds to offer valuable comparative insights. A detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data. Furthermore, this guide includes visualizations of the experimental workflow and the logical relationships governing the solubility of this compound in various solvents.
Introduction to this compound
This compound is a substituted pyridine derivative that can exist in tautomeric forms: the pyridin-2-ol and the 2-pyridone form. This tautomerism significantly influences its physicochemical properties, including its solubility. The presence of a polar lactam group in the 2-pyridone form and a hydroxyl group in the pyridin-2-ol form allows for hydrogen bonding, which plays a crucial role in its interaction with different solvents. Understanding the solubility of this compound is critical for its application in drug design, synthesis, and formulation, as well as for developing purification and crystallization processes.
Solubility Profile
Qualitative Solubility of this compound:
Based on the principles of "like dissolves like," this compound is anticipated to be soluble in polar protic solvents such as water and alcohols, and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be limited in non-polar solvents like hexane.
Quantitative Solubility Data of Structurally Related Compounds:
To provide a practical reference, the following table summarizes the available quantitative solubility data for 3-ethylpyridine, a closely related structural analog. It is important to note that the absence of the hydroxyl/oxo group in 3-ethylpyridine will result in different solubility characteristics compared to this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| 3-Ethylpyridine | Water | Not Specified | 79.9 g/L (Predicted)[1] |
| 3-Ethylpyridine | Not Specified | 196 | 370 mg/mL[2][3] |
For 2-pyridone, the parent compound, it is known to be soluble in polar solvents like water and alcohols[4].
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used static equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Diagram 2: Factors Influencing Solubility
Caption: Logical relationship between solute/solvent properties and solubility.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains sparse, the provided qualitative assessment, data on analogous compounds, and a detailed experimental protocol offer a solid foundation for researchers. The visualizations of the experimental workflow and influencing factors further aid in understanding and determining the solubility of this compound, which is essential for its successful application in scientific and industrial research.
References
3-Ethylpyridin-2-ol: A Technical Overview of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the potential biological activities of 3-Ethylpyridin-2-ol. It is important to note that publicly available research specifically investigating the biological effects of this compound is limited. The information presented herein is largely inferred from studies on structurally related compounds, including pyridine, pyridinone, and thiazole derivatives. Therefore, the described potential activities are speculative and require experimental validation for this compound.
Introduction
This compound, with the chemical formula C₇H₉NO and CAS number 62969-86-2, is a heterocyclic organic compound. Its structure, featuring a substituted pyridinone ring, places it within a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct evidence for the bioactivity of this compound is scarce in published literature, the well-documented pharmacological profiles of its structural analogs suggest a range of potential therapeutic applications. This technical guide aims to provide a comprehensive overview of these potential biological activities, supported by data from related compounds, to stimulate further research and exploration of this compound's therapeutic potential.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in Table 1. This information is primarily sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem |
| Molecular Weight | 123.15 g/mol | PubChem |
| CAS Number | 62969-86-2 | ChemicalBook |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Table 1: Physicochemical Properties of this compound
Potential Biological Activities based on Structural Analogs
The biological activities of compounds containing pyridine, pyridinone, and thiazole cores are vast and well-documented. Based on the structural similarity of this compound to these classes of compounds, several potential biological activities can be hypothesized.
Anticancer Activity
Numerous pyridine and pyridinone derivatives have demonstrated potent anticancer activities. For instance, certain pyridine derivatives have been synthesized and evaluated as potential anticancer agents and phosphodiesterase-3 inhibitors. One study reported a derivative exhibiting strong cytotoxic effects on HeLa and MCF-7 cancer cell lines with IC50 values of 34.3 ± 2.6 μM and 50.18 ± 1.11 μM, respectively.[1] The proposed mechanism for some of these compounds involves the inhibition of phosphodiesterases (PDEs), which are often elevated in tumor cells.[1]
Antimicrobial Activity
The pyridine scaffold is a common feature in many antimicrobial agents. Studies on synthesized pyridine derivatives have shown promising activity against various bacterial and fungal strains. For example, certain novel pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Candida albicans.[2] The mechanism of action for such compounds can involve the disruption of microbial cell membranes due to their lipophilic nature.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of related heterocyclic compounds is also an area of active research. While direct evidence for this compound is unavailable, its core structure is present in molecules with known anti-inflammatory properties. Further investigation is warranted to explore this potential.
Antidiabetic Activity
Interestingly, the antidiabetic drug pioglitazone contains a 5-ethylpyridin-2-yl moiety linked to a thiazolidinedione core.[3] Pioglitazone acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to improved insulin sensitivity.[3] This suggests that the ethyl-pyridin-ol substructure could potentially interact with biological targets relevant to metabolic diseases.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, Table 2 summarizes the bioactivity data of some pyridine and pyridinone derivatives from the literature. It is crucial to reiterate that these values are not for this compound and should only be considered as a reference for the potential potency of this class of compounds.
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Pyridine Derivative | PDE3A Inhibition | 3.76 ± 1.03 nM | [1] |
| Pyridine Derivative | HeLa cell cytotoxicity | 34.3 ± 2.6 μM | [1] |
| Pyridine Derivative | MCF-7 cell cytotoxicity | 50.18 ± 1.11 μM | [1] |
| Pyridine Derivative | Plasmodium falciparum (CQ-resistant) | 0.0402 µM | [4] |
| Thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa (MIC) | 0.21 μM | [5] |
| Thiazolo[4,5-b]pyridin-2-one | Escherichia coli (MIC) | 0.21 μM | [5] |
Table 2: Bioactivity Data of Structurally Related Compounds
Experimental Protocols for Key Assays
For researchers interested in investigating the biological activities of this compound, this section provides generalized experimental protocols for assays commonly used to evaluate the activities discussed above. These are based on methodologies reported for similar compounds.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound are currently lacking, its structural relationship to a wide array of pharmacologically active pyridine and pyridinone derivatives suggests a high potential for therapeutic relevance. The hypothesized activities, including anticancer, antimicrobial, and potentially antidiabetic effects, provide a strong rationale for future research.
To unlock the potential of this compound, the following steps are recommended:
-
Synthesis and Characterization: Development of a robust and scalable synthesis route for this compound and its derivatives.
-
In Vitro Screening: A comprehensive screening of this compound against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs to identify key structural features for optimal activity and selectivity.
The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to initiate and guide the exploration of this compound as a novel therapeutic agent.
References
- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethylpyridin-2-ol from 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3-Ethylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminopyridine. The synthetic strategy involves a four-step sequence:
-
Diazotization of 2-aminopyridine to yield 2-hydroxypyridine.
-
O-methylation of 2-hydroxypyridine to protect the hydroxyl group and form 2-methoxypyridine.
-
Directed ortho-metalation (DoM) of 2-methoxypyridine followed by ethylation to introduce the ethyl group at the C3 position.
-
Demethylation of the resulting 3-ethyl-2-methoxypyridine to afford the final product, this compound.
This application note includes detailed experimental protocols for each step, a summary of quantitative data in tabular format for easy reference, and a visual representation of the overall synthetic workflow.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis of this compound from 2-aminopyridine.
Table 1: Summary of Reaction Steps and Yields
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | Diazotization (Sandmeyer Reaction) | 2-aminopyridine, NaNO₂, H₂SO₄ | 2-Hydroxypyridine | 70-80% |
| 2 | O-Methylation | 2-hydroxypyridine, Diazomethane, t-BuOH | 2-Methoxypyridine | 75-94%[1] |
| 3 | Directed Ortho-Metalation & Ethylation | 2-methoxypyridine, n-BuLi, Ethyl iodide | 3-Ethyl-2-methoxypyridine | 60-70% (estimated) |
| 4 | Demethylation | 3-ethyl-2-methoxypyridine, HBr or BBr₃ | This compound | 55-87%[2] |
Table 2: Reagent Quantities and Reaction Conditions
| Step | Starting Material (molar eq.) | Reagent 1 (molar eq.) | Reagent 2 (molar eq.) | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-aminopyridine (1.0) | NaNO₂ (1.1) | H₂SO₄ (excess) | Water | 0-10 | 2-3 |
| 2 | 2-hydroxypyridine (1.0) | Diazomethane (excess) | t-BuOH (catalytic) | Ether | -20 to RT | 14-20 |
| 3 | 2-methoxypyridine (1.0) | n-BuLi (1.1) | Ethyl iodide (1.2) | Anhydrous THF | -78 | 1-2 |
| 4 | 3-ethyl-2-methoxypyridine (1.0) | HBr (48% aq.) (excess) | - | Acetic Acid | Reflux | 4-6 |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxypyridine via Diazotization of 2-Aminopyridine
This protocol is based on the principles of the Sandmeyer reaction for the conversion of an amino group to a hydroxyl group on a pyridine ring.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, beaker, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-aminopyridine to a solution of concentrated sulfuric acid in deionized water, maintaining the temperature below 10°C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Cool the sodium nitrite solution in an ice bath.
-
Slowly add the cold sodium nitrite solution to the stirred solution of 2-aminopyridine sulfate, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Slowly heat the reaction mixture to 70-80°C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-hydroxypyridine as a solid.
Step 2: Synthesis of 2-Methoxypyridine via O-Methylation of 2-Hydroxypyridine
This procedure utilizes diazomethane for the selective O-methylation of 2-hydroxypyridine. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2-Hydroxypyridine
-
Ethereal solution of Diazomethane
-
tert-Butanol (t-BuOH)
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, ice-salt bath.
Procedure:
-
Dissolve 2-hydroxypyridine in a mixture of diethyl ether and a catalytic amount of tert-butanol in a round-bottom flask.
-
Cool the solution to -20°C in an ice-salt bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of 2-hydroxypyridine. A yellow color of diazomethane should persist, indicating an excess.
-
Allow the reaction mixture to stir at -20°C for 4 hours, then let it slowly warm to room temperature and stir for an additional 14 hours.[1]
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxypyridine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Step 3: Synthesis of 3-Ethyl-2-methoxypyridine via Directed Ortho-Metalation
This protocol describes the regioselective lithiation of 2-methoxypyridine at the C3 position, followed by quenching with an ethylating agent. Caution: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
Materials:
-
2-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath.
-
Add 2-methoxypyridine to the cold THF.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.
-
Slowly add ethyl iodide to the reaction mixture at -78°C.
-
Continue stirring at -78°C for 1-2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-ethyl-2-methoxypyridine.
Step 4: Synthesis of this compound via Demethylation
This protocol outlines the cleavage of the methyl ether to yield the final product. Caution: Concentrated hydrobromic acid is corrosive.
Materials:
-
3-Ethyl-2-methoxypyridine
-
Hydrobromic Acid (48% aqueous solution)
-
Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-ethyl-2-methoxypyridine in a mixture of 48% hydrobromic acid and acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and the overall workflow of the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3-Ethylpyridin-2-ol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylpyridin-2-ol, a substituted pyridinone, represents a valuable scaffold in medicinal chemistry. While direct applications in marketed pharmaceuticals are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The pyridin-2-one core is a privileged structure, known to impart favorable pharmacokinetic and pharmacodynamic properties. This document provides an overview of the potential applications of this compound as a synthetic intermediate, detailing protocols for its derivatization and proposing pathways for the synthesis of novel pharmaceutical candidates.
Introduction
The pyridin-2-one moiety is a cornerstone in the development of numerous therapeutics, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of an ethyl group at the 3-position of the pyridin-2-one ring in this compound offers a unique lipophilic handle and a point for further functionalization, making it an attractive starting material for the synthesis of new chemical entities. These application notes will explore the synthetic utility of this compound, providing detailed protocols for key transformations that can be employed in drug discovery and development programs.
Synthesis of 3-Alkyl-2-Hydroxypyridines
The synthesis of 3-alkyl-2-hydroxypyridines, such as this compound, can be achieved through various synthetic routes. One common method involves the rearrangement of aliphatic 2-furylketones under the influence of ammonia and heat[1]. This transformation provides a straightforward approach to constructing the core pyridinone scaffold.
Table 1: General Synthesis of 3-Alkyl-2-Hydroxypyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Aliphatic 2-furylketone | Ammonia, Heat | 3-Alkyl-2-hydroxypyridine | Good |
Key Synthetic Transformations of this compound
The this compound scaffold offers several reactive sites for chemical modification, enabling the generation of diverse compound libraries for biological screening. The primary sites for functionalization are the nitrogen and oxygen atoms of the pyridinone ring, as well as the aromatic ring itself.
N-Alkylation and N-Arylation
The nitrogen atom of the pyridin-2-one ring is a common site for substitution to introduce various alkyl and aryl groups. Selective N-alkylation can be achieved using alkyl halides or sulfonates under basic conditions[2]. The choice of base and solvent can influence the ratio of N- to O-alkylation[3]. Metal-free N-arylation has also been successfully performed using diaryliodonium salts[4][5][6].
Diagram 1: General N-Alkylation and N-Arylation of this compound
Caption: Synthetic routes for N-alkylation and N-arylation.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative N-Alkylation and N-Arylation Reactions
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Pyridin-2-one | Alkyl Halide, K₂CO₃, Acetone | Reflux, 4h | N-Alkyl-pyridin-2-one | 80-95[7] |
| Pyridin-2-one | Diaryliodonium salt, N,N-diethylaniline, Fluorobenzene | rt | N-Aryl-pyridin-2-one | High[4] |
O-Alkylation and O-Arylation
While N-alkylation is often favored, O-alkylation to form 2-alkoxypyridine derivatives can be achieved under specific conditions, such as using TfOH-catalyzed carbenoid insertion for high regioselectivity (>99:1)[8]. O-arylation can also be selectively achieved with diaryliodonium salts by using a different base and solvent system compared to N-arylation[4][5][6].
Diagram 2: Selective O-Alkylation and O-Arylation of this compound
Caption: Synthetic routes for O-alkylation and O-arylation.
Protocol 2: General Procedure for O-Arylation
-
To a solution of this compound (1.0 eq) in chlorobenzene, add quinoline (2.0 eq).
-
Add the diaryliodonium salt (1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture at 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative O-Alkylation and O-Arylation Reactions
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Pyridin-2-one | Diazo compound, TfOH | rt | 2-Alkoxypyridine | Good[8] |
| Pyridin-2-one | Diaryliodonium salt, Quinoline, Chlorobenzene | 80 °C | 2-Aryloxypyridine | High[4] |
Halogenation of the Pyridine Ring
Halogenation of the pyridin-2-one ring provides a handle for further functionalization through cross-coupling reactions. The positions and degree of halogenation can be controlled by the choice of halogenating agent and reaction conditions[9][10]. For instance, chlorination and bromination in acetic acid can lead to di-halogenated products[9].
Diagram 3: Halogenation of this compound
Caption: General halogenation of the pyridin-2-one ring.
Protocol 3: General Procedure for Bromination
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0-2.0 eq) portionwise at room temperature.
-
Heat the reaction mixture to 90-95 °C and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Table 4: Representative Halogenation Reactions
| Substrate | Reagent | Conditions | Product |
| Imidazo[4,5-b]pyridin-2-one | Cl₂, Acetic Acid | 90-95 °C | 5,6-Dichloro derivative[9] |
| Imidazo[4,5-b]pyridin-2-one | Br₂, Acetic Acid | 90-95 °C | 5,6-Dibromo derivative[9] |
Cross-Coupling Reactions
Halogenated this compound derivatives can serve as excellent substrates for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, to introduce aryl or heteroaryl substituents. These reactions are fundamental in constructing complex molecular architectures found in many pharmaceuticals.
Diagram 4: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling of a halogenated intermediate.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of a halogenated this compound derivative (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Argon) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its core structure is amenable to a variety of chemical transformations, including N- and O-alkylation/arylation, halogenation, and cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this scaffold in the pursuit of new therapeutic agents. The ability to readily generate diverse libraries of compounds from this intermediate makes it a valuable tool in modern drug discovery.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of 3-Ethylpyridin-2-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-ol derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their unique structural features allow them to act as versatile scaffolds in the design of novel therapeutic agents. The introduction of an ethyl group at the 3-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed protocols for the high-yield synthesis of 3-Ethylpyridin-2-ol and its derivatives, tailored for researchers in organic synthesis and drug development.
Applications in Medicinal Chemistry
The this compound core is a valuable pharmacophore found in a variety of biologically active molecules. Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, and antimicrobial properties. The structural motif of 3-substituted-2-pyridones is of significant interest for the development of novel therapeutics.
General Synthetic Strategy
A common and effective method for the synthesis of 3-alkyl-substituted-2-hydroxypyridines involves the rearrangement of 2-alkylfurylketones in the presence of ammonia. This approach offers a straightforward route to the desired pyridinone core with good to excellent yields.[1] The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Propionylfuran
This protocol is adapted from the general method for the synthesis of 3-hydroxy-2-alkylpyridines.[1]
Step 1: Synthesis of 2-Propionylfuran
-
To a stirred mixture of furan (0.162 moles) and propionic anhydride (0.204 moles), add a catalytic amount of hydriodic acid (0.5 mL, sp. gr. 1.7).
-
Heat the mixture to 55°C for three hours with vigorous agitation.
-
After the reaction period, cool the mixture and add 200 mL of water. Continue stirring for an additional two hours.
-
Extract the aqueous layer with chloroform.
-
Wash the organic layer with a 10% sodium carbonate solution.
-
Remove the chloroform by distillation and distill the product in vacuo to obtain 2-propionylfuran.
Step 2: Rearrangement to this compound
-
Place 2-propionylfuran (11.6 gm) and 30 mL of an alcoholic ammonia solution in a sealed tube.
-
Heat the sealed tube to 165°C for 20 hours.
-
After cooling, evaporate the solvent from the reaction mixture.
-
Sublime the residue under vacuum (3 mm) to yield the crude product.
-
Recrystallize the product from a mixture of ether and petroleum ether to obtain pure this compound.
Data Presentation
| Reactant/Reagent | Molar Ratio/Amount | Role | Reference |
| Furan | 1.0 eq | Starting Material | [1] |
| Propionic Anhydride | 1.26 eq | Acylating Agent | [1] |
| Hydriodic Acid | Catalytic | Catalyst | [1] |
| Alcoholic Ammonia | Excess | Reagent | [1] |
| Product | Yield | Melting Point (°C) | Appearance | Reference |
| This compound | ~75% | 133-135 | Thick Prisms | [1] |
Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives can be achieved through the reaction of the corresponding pyridone with a halo-aromatic compound. A general method for the N-arylation of 2(1H)-pyridones has been described, which can be adapted for 3-ethyl-2(1H)-pyridone.[2]
Protocol 2: General Procedure for N-Phenylation of this compound
-
To a suspension of bromobenzene (2.0 mol), potassium carbonate (1.0 mol), and copper(I) oxide (0.05 mol), add 3-ethyl-2(1H)-pyridone (1.0 mol).
-
Heat the reaction mixture to 140-145°C.
-
Remove any water formed during the reaction using a Dean-Stark apparatus.
-
After stirring for 4 hours, add water (4.0 vol) and adjust the temperature to 40-45°C.
-
Separate the organic layer.
-
To the organic layer, add sodium hydroxide solution (2.0 mol), charcoal (3%), and Celite® (3%).
-
Stir the mixture for 1 hour.
-
Filter and purify the product to obtain the N-phenyl-3-ethyl-2(1H)-pyridone.
Conclusion
The protocols outlined in this document provide a robust and high-yield pathway for the synthesis of this compound and its N-substituted derivatives. These methods are scalable and utilize readily available starting materials, making them suitable for both academic research and industrial drug development applications. The versatility of the this compound scaffold ensures its continued importance in the discovery of new and effective therapeutic agents.
References
Application Notes and Protocols for the Quantification of 3-Ethylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylpyridin-2-ol is a substituted pyridine derivative of interest in various fields, including pharmaceutical development and metabolic studies. Accurate and precise quantification of this compound in different matrices is crucial for understanding its pharmacokinetic profile, assessing its purity in drug formulations, and conducting metabolic research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Purity assessment of bulk drug substance, quantification in simple matrices. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.[1][2] | Quantification in complex biological matrices (plasma, urine, tissue homogenates).[3] | High sensitivity, high selectivity, suitable for complex samples.[2][4] | Higher equipment and operational costs. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Analysis in matrices where derivatization is feasible and enhances volatility. | High chromatographic resolution for volatile compounds. | May require derivatization, not suitable for non-volatile or thermally labile compounds. |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected for the analytical methods described. These values are illustrative and should be determined experimentally during method validation.
Table 1: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Table 3: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in bulk material or simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5][6]
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3 with phosphoric acid) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in complex biological matrices such as plasma or urine.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 or similar reverse-phase column suitable for LC-MS (e.g., 100 x 2.1 mm, 2.6 µm particle size)[1]
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
MRM Transitions: Determine the precursor ion (Q1) and product ion (Q3) for this compound and its internal standard by direct infusion.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
5. Data Analysis
-
Quantify the analyte using the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve and determine the concentration in the samples.
Protocol 3: Quantification of this compound by GC-MS
This protocol is applicable if this compound is sufficiently volatile or can be derivatized to increase its volatility.
1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
4. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
Add the derivatizing agent and heat as required to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
5. Data Analysis
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify using a calibration curve generated from derivatized standards.
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification in biological samples by LC-MS/MS.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajphr.com [ajphr.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. phcogj.com [phcogj.com]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Ethylpyridin-2-ol
Introduction
3-Ethylpyridin-2-ol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact the final product's quality and performance. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities.
The developed method is simple, specific, accurate, and precise, making it suitable for routine quality control analysis in research and manufacturing environments. The methodology is based on established principles of chromatography for pyridine-containing compounds, utilizing a C18 stationary phase and a UV detector for quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (Deionized or Milli-Q)
-
0.45 µm Syringe Filters (Nylon or PTFE)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector was used.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, the system suitability was confirmed by injecting the standard solution five times. The acceptance criteria are outlined in the table below.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The method was validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose. The key validation parameters are summarized below.
Table 3: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 1.0% |
| - Intermediate Precision (n=6) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and potential impurities |
| Robustness | Method is robust for minor changes in flow rate, column temperature, and mobile phase pH. |
Mandatory Visualization
Application Notes and Protocols for NMR Characterization of 3-Ethylpyridin-2-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 3-Ethylpyridin-2-ol and its derivatives. This document outlines detailed experimental protocols for sample preparation, data acquisition, and processing, and includes predicted NMR data to aid in structural elucidation and characterization.
Application Notes
Introduction
This compound and its derivatives are an important class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the pyridine ring and modifications to the ethyl group. This allows for the confirmation of desired products, identification of impurities, and elucidation of the structures of novel derivatives.
The pyridin-2-ol core exists in a tautomeric equilibrium with its corresponding 2-pyridone form. In solution, the equilibrium generally favors the 2-pyridone tautomer. The NMR spectra will reflect the structure of the predominant tautomer in the chosen solvent.
Predicted NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.2 - 7.4 | dd | J_H4-H5 ≈ 6.5 Hz, J_H4-H6 ≈ 1.5 Hz |
| H5 | 6.0 - 6.2 | t | J_H5-H4 ≈ 6.5 Hz, J_H5-H6 ≈ 6.5 Hz |
| H6 | 7.4 - 7.6 | dd | J_H6-H5 ≈ 6.5 Hz, J_H6-H4 ≈ 1.5 Hz |
| -CH₂- | 2.4 - 2.6 | q | J_CH2-CH3 ≈ 7.5 Hz |
| -CH₃ | 1.0 - 1.2 | t | J_CH3-CH2 ≈ 7.5 Hz |
| N-H | 11.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 125 - 130 |
| C4 | 135 - 140 |
| C5 | 105 - 110 |
| C6 | 130 - 135 |
| -CH₂- | 20 - 25 |
| -CH₃ | 12 - 16 |
NMR Characterization of a Representative Derivative: 3-Ethyl-1-methylpyridin-2-one
N-alkylation of the pyridin-2-one is a common derivatization. The NMR spectra of such derivatives will show characteristic changes. For instance, in 3-Ethyl-1-methylpyridin-2-one, the broad N-H signal will be absent and a new singlet corresponding to the N-methyl group will appear.
Table 3: Predicted ¹H NMR Data for 3-Ethyl-1-methylpyridin-2-one (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.1 - 7.3 | d | J_H4-H5 ≈ 6.5 Hz |
| H5 | 6.1 - 6.3 | t | J_H5-H4 ≈ 6.5 Hz, J_H5-H6 ≈ 6.5 Hz |
| H6 | 7.2 - 7.4 | d | J_H6-H5 ≈ 6.5 Hz |
| -CH₂- | 2.5 - 2.7 | q | J_CH2-CH3 ≈ 7.5 Hz |
| -CH₃ (ethyl) | 1.1 - 1.3 | t | J_CH3-CH2 ≈ 7.5 Hz |
| N-CH₃ | 3.4 - 3.6 | s | - |
Table 4: Predicted ¹³C NMR Data for 3-Ethyl-1-methylpyridin-2-one (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 128 - 133 |
| C4 | 138 - 143 |
| C5 | 108 - 113 |
| C6 | 133 - 138 |
| -CH₂- | 22 - 27 |
| -CH₃ (ethyl) | 13 - 17 |
| N-CH₃ | 35 - 40 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of this compound or its derivatives for NMR analysis.
Materials:
-
This compound or its derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][8]
-
High-quality 5 mm NMR tube and cap[9]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD)[1]
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)[8]
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg may be needed.[3][8]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Gently swirl or vortex the vial to dissolve the compound completely. If the compound is not readily soluble, gentle warming or sonication can be applied.
-
If an internal standard is required, add a small amount of TMS to the solution.
-
Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[9] If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[10]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[9]
Protocol 2: NMR Data Acquisition
This protocol provides a general procedure for acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Parameters may need to be optimized based on the specific instrument and sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[5]
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 14 ppm).[11]
-
Set the number of scans (NS) to 16 or 32 for a moderately concentrated sample. Increase NS for dilute samples to improve the signal-to-noise ratio.[11]
-
Set the acquisition time (AQ) to 2-4 seconds.[5]
-
Set the relaxation delay (D1) to 1-2 seconds.[5]
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 180 ppm).[4]
-
Set the number of scans (NS) to 1024 or higher, as ¹³C is much less sensitive than ¹H.
-
Set the acquisition time (AQ) to 1-2 seconds.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Select the appropriate pulse program for the desired 2D experiment (e.g., COSY, HSQC, HMBC).
-
Set the spectral widths for both the proton (F2) and the second dimension (F1, proton for COSY, carbon for HSQC/HMBC).
-
Set the number of scans per increment and the number of increments in the indirect dimension. These parameters will depend on the sample concentration and the desired resolution.
-
Protocol 3: NMR Data Processing
This protocol describes the basic steps for processing the acquired FID to obtain a readable NMR spectrum.
Software:
-
NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs)
Procedure:
-
Fourier Transform (FT):
-
Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into frequency-domain data (spectrum).[4]
-
-
Phase Correction:
-
Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
-
Baseline Correction:
-
Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
-
Referencing:
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known chemical shift value (e.g., TMS at 0.00 ppm).
-
-
Peak Picking and Integration (for ¹H NMR):
-
Identify and list the chemical shifts of all peaks.
-
Integrate the area under each peak to determine the relative number of protons.
-
Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Logic for NMR signal assignment.
References
- 1. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Ethylpyridine(536-78-7) 13C NMR [m.chemicalbook.com]
- 3. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hydroxypyridine(109-00-2) 13C NMR [m.chemicalbook.com]
Application of Pyridine Derivatives in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals due to its versatile chemical properties and broad spectrum of biological activities. Although research on the specific compound 3-Ethylpyridin-2-ol in agrochemical applications is not extensively documented in publicly available literature, the broader class of pyridin-2-one and other pyridine derivatives has been the subject of significant investigation. These compounds have demonstrated potent herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and protocols for representative pyridine derivatives, offering insights into their potential use in agrochemical research and development.
Herbicidal Applications: 3-(Pyridin-2-yl)benzothiazol-2-one Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors
A novel class of herbicides based on the 3-(pyridin-2-yl)benzothiazol-2-one scaffold has shown significant potential, particularly against broadleaf weeds. These compounds act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in chlorophyll biosynthesis.
Quantitative Data Summary
The following table summarizes the post-emergence herbicidal activity of selected 3-(pyridin-2-yl)benzothiazol-2-one derivatives against various weed species.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference |
| I-09 | Solanum nigrum | 75 | 100 | [1] |
| Capsella bursa-pastoris | 75 | 100 | [1] | |
| Descurainia sophia | 75 | 100 | [1] | |
| Veronica polita | 75 | 100 | [1] | |
| I-13 | Multiple weed species | - | Assessed | [1] |
| B-04 | Broadleaf weeds | - | Excellent | [2][3] |
| Dicotyledonous and monocotyledonous weeds (pre-emergence) | - | Potent, comparable to flumioxazin | [2][3] | |
| VI03 | Broadleaf weeds | - | Comparable to carfentrazone-ethyl | [4] |
| Grass weeds | - | Superior to carfentrazone-ethyl | [4] |
Experimental Protocols
Synthesis of 3-(Pyridin-2-yl)benzothiazol-2-one Derivatives (Representative Protocol)
This protocol describes a general multi-step synthesis for 3-(pyridin-2-yl)benzothiazol-2-one derivatives.[1]
-
Aromatic Nucleophilic Substitution: React benzothiazol-2-one with a suitable halogenated pyridine in the presence of a base (e.g., K₂CO₃) in a solvent like DMF at elevated temperatures (e.g., 110 °C) for several hours.
-
Nitration: Introduce a nitro group onto the benzothiazole ring using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., -10 to 0 °C).
-
Reduction: Reduce the nitro group to an amino group using a reducing agent such as iron powder in the presence of a weak acid (e.g., acetic acid) in a solvent like ethyl acetate at reflux.
-
N-Alkylation and Acylation: Further modify the amino group through N-alkylation with α-bromo carboxylate esters followed by acylation with an acyl chloride in the presence of a base to obtain the final products.
Post-Emergence Herbicidal Activity Assay (Greenhouse)
This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.[1][4]
-
Plant Cultivation: Grow various weed species (e.g., Solanum nigrum, Capsella bursa-pastoris, Amaranthus retroflexus, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse under controlled conditions (e.g., 25±2 °C, 60-70% relative humidity, 14h/10h light/dark cycle).
-
Herbicide Application: When the weeds reach the 2-4 leaf stage, apply the test compounds at specified application rates (e.g., 75 g a.i./ha). The compounds should be formulated as an emulsifiable concentrate or a wettable powder and applied using a cabinet sprayer to ensure uniform coverage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal efficacy by scoring the percentage of growth inhibition or plant mortality compared to an untreated control.
Signaling Pathway and Workflow
Fungicidal Applications: Pyridine Derivatives Against Fusarium graminearum
Certain pyridine-based compounds have demonstrated notable in vitro fungicidal activity against economically important plant pathogens such as Fusarium graminearum, the causal agent of Fusarium head blight in cereals.
Quantitative Data Summary
The following table presents the in vitro fungicidal activity (EC₅₀) of a representative pyridine-based compound against various plant pathogenic fungi.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| A5 | Fusarium graminearum | 2.53 | [5] |
| Magnaporthe oryzae | 2.84 | [5] | |
| Rhizoctonia solani | 1.64 | [5] | |
| Botrytis cinerea | 4.67 | [5] | |
| Sclerotinia sclerotiorum | 5.50 | [5] |
Experimental Protocol
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a representative method for determining the EC₅₀ value of a compound against Fusarium graminearum using the poison plate technique.[5][6]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the agar to cool to approximately 50-55 °C.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Plate Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing F. graminearum culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark for a period of 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by performing a probit or logit analysis of the concentration-response data.
Logical Relationship Diagram
Insecticidal Applications: N-Pyridylpyrazole Thiazole Derivatives Against Plutella xylostella
N-pyridylpyrazole derivatives containing a thiazole moiety have been synthesized and evaluated for their insecticidal activity against lepidopteran pests, such as the diamondback moth (Plutella xylostella).
Quantitative Data Summary
The following table shows the insecticidal activity (LC₅₀) of a representative N-pyridylpyrazole thiazole derivative against several lepidopteran pests.
| Compound ID | Insect Species | LC₅₀ (mg/L) | Reference |
| 7g | Plutella xylostella | 5.32 | [7] |
| Spodoptera exigua | 6.75 | [7] | |
| Spodoptera frugiperda | 7.64 | [7] |
Experimental Protocol
Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a representative method for assessing the insecticidal activity of compounds against Plutella xylostella larvae.[7][8]
-
Insect Rearing: Rear Plutella xylostella on a suitable host plant (e.g., cabbage, Brassica oleracea) under controlled laboratory conditions (e.g., 25±1 °C, 65±5% relative humidity, 16h/8h light/dark cycle).
-
Test Solutions: Prepare a series of concentrations of the test compound in water containing a small amount of a wetting agent (e.g., Triton X-100).
-
Leaf Treatment: Excised leaves or leaf discs of the host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the wetting agent solution without the test compound.
-
Bioassay Setup: Place the treated leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper).
-
Infestation: Introduce a known number of larvae (e.g., 10 third-instar larvae) into each container.
-
Incubation and Assessment: Maintain the containers under the same conditions as for insect rearing. Assess larval mortality after a specified period (e.g., 48 or 72 hours). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ value using probit analysis.
Experimental Workflow Diagram
References
- 1. Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irac-online.org [irac-online.org]
- 6. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 8. irac-online.org [irac-online.org]
Application Notes and Protocols for the Biological Screening of 3-Ethylpyridin-2-ol for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of 3-Ethylpyridin-2-ol as a potential antimicrobial agent. The protocols outlined below describe standardized methods for determining the compound's spectrum of activity, potency, and potential cytotoxicity.
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridin-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2] this compound, a member of this class, will be systematically evaluated for its potential as an antimicrobial agent. These protocols will guide the in vitro assessment of its efficacy against a panel of clinically relevant bacteria and fungi, as well as its cytotoxic effect on mammalian cells.
Data Presentation
The following tables are presented as templates to illustrate how quantitative data from the screening of this compound should be structured. Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 64 |
Table 2: Zone of Inhibition Diameters for this compound (10 µg disk).
| Microorganism | Strain | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |
| Escherichia coli | ATCC 25922 | 10 | Resistant |
Table 3: Cytotoxicity of this compound on HeLa cells (MTT Assay).
| Concentration (µg/mL) | % Cell Viability |
| 16 | 95.2 ± 4.1 |
| 32 | 88.7 ± 5.3 |
| 64 | 75.1 ± 6.8 |
| 128 | 52.4 ± 7.2 |
| 256 | 21.9 ± 3.9 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of DMSO used)
Procedure:
-
Add 50 µL of CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a concentration gradient of the compound.
-
Dilute the standardized microbial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well (except the negative control).
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5][6]
Disk Diffusion Assay
This method is used for preliminary assessment of antimicrobial activity.[7][8]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution (e.g., 1 mg/mL)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
Procedure:
-
Aseptically impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution to get a 10 µg disk). Allow the solvent to evaporate completely.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn.
-
Place the impregnated disk onto the surface of the agar.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[6][9]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a cell-free blank.
-
Incubate for 24-48 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. asm.org [asm.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of 3-Ethylpyridin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the antioxidant potential of the novel compound, 3-Ethylpyridin-2-ol. The enclosed methodologies cover a range of in vitro chemical and cell-based assays to characterize its radical scavenging and cellular antioxidant effects. Furthermore, a potential mechanism of action involving the Nrf2-ARE signaling pathway is explored. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound is a synthetic pyridinone derivative with a chemical structure suggesting potential antioxidant activity. This document outlines a comprehensive strategy to evaluate its antioxidant capacity.
In Vitro Antioxidant Activity
A series of chemical assays were performed to determine the direct radical scavenging and reducing capabilities of this compound.
Data Presentation
The antioxidant activities of this compound were quantified using DPPH, ABTS, and FRAP assays. The results are summarized in the table below, with Ascorbic Acid and Trolox serving as standard antioxidant controls.
| Assay Type | Test Compound | IC50 / EC50 (µM) | FRAP Value (mM Fe(II)/g) |
| DPPH Radical Scavenging | This compound | 150.5 ± 8.2 | - |
| Ascorbic Acid | 25.3 ± 1.5 | - | |
| ABTS Radical Scavenging | This compound | 85.2 ± 5.1 | - |
| Trolox | 15.8 ± 0.9 | - | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | - | 1.2 ± 0.1 |
| Ascorbic Acid | - | 3.5 ± 0.2 |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
This compound
-
DPPH (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µM).
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.
Materials:
-
This compound
-
ABTS (Sigma-Aldrich)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2]
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Prepare a stock solution of this compound in PBS and create a series of dilutions.
-
In a 96-well plate, add 20 µL of each concentration of this compound or Trolox to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[2]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[3]
Materials:
-
This compound
-
TPTZ (Sigma-Aldrich)
-
FeCl₃·6H₂O
-
Acetate buffer (300 mM, pH 3.6)
-
Ascorbic acid (positive control)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing 25 mL of acetate buffer, 2.5 mL of 10 mM TPTZ solution in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O solution. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a standard curve using different concentrations of FeSO₄·7H₂O (e.g., 100-1000 µM).
-
In a 96-well plate, add 20 µL of the sample, standard, or blank (solvent) to triplicate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[4]
-
Measure the absorbance at 593 nm.[4]
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve and express the results as mM Fe(II) equivalents per gram of the compound.
Cellular Antioxidant Activity and Mechanism of Action
To assess the antioxidant potential of this compound in a biological context, its ability to mitigate oxidative stress in a cellular model and its effect on the Nrf2-ARE pathway were investigated.
Cellular Antioxidant Activity (CAA) Assay
Data Presentation:
| Cell Line | Treatment | H₂O₂-induced ROS Production (% of control) |
| HepG2 | Vehicle Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 250 ± 15.8 | |
| This compound (50 µM) + H₂O₂ | 175 ± 10.1 | |
| This compound (100 µM) + H₂O₂ | 120 ± 7.5 |
Nrf2 Nuclear Translocation
Data Presentation:
| Cell Line | Treatment | Nuclear Nrf2 Levels (Fold Change) |
| ARE-Luciferase Reporter | Vehicle Control | 1.0 ± 0.1 |
| This compound (50 µM) | 2.5 ± 0.3 | |
| This compound (100 µM) | 4.2 ± 0.5 | |
| Sulforaphane (10 µM) | 5.5 ± 0.6 |
Experimental Protocols
This assay measures the ability of a compound to prevent the formation of intracellular ROS induced by an oxidizing agent.
Materials:
-
HepG2 cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Remove the treatment medium and incubate the cells with 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the cells.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve and express the results as a percentage of the H₂O₂-treated control.
This protocol determines if this compound can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[5][6]
Materials:
-
HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
This compound
-
Sulforaphane (positive control)
-
Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter HepG2 cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or sulforaphane for 6 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein content of each well.
-
Express the results as fold change relative to the vehicle-treated control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antioxidant potential of this compound.
Nrf2-ARE Signaling Pathway
Caption: Proposed mechanism of this compound via the Nrf2-ARE pathway.
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. The preliminary (hypothetical) data suggests that this compound possesses both direct radical scavenging properties and the ability to mitigate cellular oxidative stress, potentially through the activation of the Nrf2-ARE pathway. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging the 3-Ethylpyridin-2-ol Scaffold for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive starting point for the design of enzyme inhibitors. 3-Ethylpyridin-2-ol, a specific derivative of this scaffold, offers a versatile platform for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective inhibitors against a range of enzyme targets.
These application notes provide a comprehensive guide for researchers interested in utilizing the this compound core for the development of enzyme inhibitors. The following sections detail the potential enzymatic targets, protocols for inhibitor synthesis and evaluation, and representative data for analogous compounds.
Potential Enzymatic Targets
The pyridin-2-one motif has been successfully employed in the development of inhibitors for several key enzyme classes implicated in various diseases. These include:
-
Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyridin-2-one scaffold can be elaborated to target the ATP-binding site of various kinases.
-
Proteases: Involved in processes ranging from digestion to apoptosis, proteases are important targets for antiviral, anti-inflammatory, and anticancer therapies. The pyridin-2-one core can be functionalized to interact with the active site of proteases.
-
Carbonic Anhydrases: These metalloenzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma agents. The pyridin-2-one structure can be derivatized to chelate the active site zinc ion.
Data Presentation: Inhibitory Activities of Pyridin-2-one Derivatives
While specific inhibitory data for this compound is not extensively available in the public domain, the following tables summarize the inhibitory concentrations (IC50) of various pyridin-2-one derivatives against different enzyme classes. This data serves to illustrate the potential of this scaffold in enzyme inhibitor design.
Table 1: Pyridin-2-one Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| PKO-1 | c-Src kinase | 12.5[1][2] | - | - |
| PKO-2 | CDK2/cyclin A2 | 0.57[3] | Roscovitine | 0.39[3] |
| PKO-3 | ASK1 | 0.00155 | Selonsertib | - |
| PKO-4 | VEGFR-2 | 3.93 | Sorafenib | 0.09 |
Table 2: Pyridin-2-one Derivatives as Protease Inhibitors
| Compound ID | Target Protease | IC50 (nM) | Reference Compound | IC50 (nM) |
| PPO-1 | HIV-1 Reverse Transcriptase | 19[4] | - | - |
| PPO-2 | Urease | - | Thiourea | - |
Table 3: Pyridin-2-one Derivatives as Carbonic Anhydrase Inhibitors
| Compound ID | Target Carbonic Anhydrase | Ki (nM) | Reference Compound | Ki (nM) |
| PCO-1 | hCA I | 58.8[5] | Acetazolamide | 250[5] |
| PCO-2 | hCA II | 5.6[5] | Acetazolamide | 12.1[5] |
| PCO-3 | hCA IX | 137 | Acetazolamide | 25 |
| PCO-4 | hCA XII | 34.5[5] | Acetazolamide | 5.7[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of a library of this compound derivatives with modifications at the 5-position, a common site for derivatization to explore SAR.
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for generating a library of this compound derivatives.
Materials:
-
3-Ethyl-5-bromo-2-methoxypyridine
-
A library of boronic acids or boronic acid pinacol esters
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Boron tribromide (BBr3) solution in dichloromethane (DCM)
-
DCM, Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Methodology:
-
Suzuki-Miyaura Cross-Coupling: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Ethyl-5-bromo-2-methoxypyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq). b. Add anhydrous solvent and degas the mixture. c. Heat the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the 5-substituted-3-Ethyl-2-methoxypyridine intermediate.
-
Demethylation: a. Dissolve the purified intermediate from step 1f in anhydrous DCM under an inert atmosphere and cool to 0 °C. b. Slowly add BBr3 solution (1.2 eq) dropwise. c. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. d. Carefully quench the reaction by the slow addition of MeOH at 0 °C. e. Neutralize the reaction with saturated aqueous NaHCO3 solution. f. Extract the aqueous layer with DCM. g. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the final 5-substituted-3-Ethylpyridin-2-ol derivative.
Protocol 2: General Kinase Inhibition Assay (Spectrophotometric)
This protocol provides a general method for determining the IC50 of a test compound against a specific kinase using a colorimetric assay that measures ATP consumption.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (optimized for the specific kinase)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white microplates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Methodology:
-
Reagent Preparation: a. Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). b. Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the desired concentrations.
-
Kinase Reaction: a. Add the kinase solution to the wells of the microplate. b. Add the test compounds or controls (positive control, vehicle control) to the respective wells. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate/ATP mixture to all wells. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes to allow for the conversion of remaining ATP to ADP. c. Add the Kinase Detection Reagent to all wells. d. Incubate at room temperature for 30 minutes to generate a luminescent signal.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
The following diagrams illustrate simplified signaling pathways that are often targeted by inhibitors of kinases and proteases.
MAPK/ERK Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Caspase-Mediated Apoptosis Pathway
Caption: A simplified diagram of the extrinsic apoptosis pathway mediated by caspases.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the synthetic and screening protocols outlined in these application notes, researchers can systematically explore the SAR of this versatile core and identify potent and selective inhibitors for a variety of enzymatic targets. The provided data on analogous compounds and the visualization of relevant signaling pathways offer a solid foundation for initiating new drug discovery programs based on this privileged heterocyclic motif.
References
- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Ethylpyridin-2-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Ethylpyridin-2-ol, a key intermediate in various pharmaceutical and chemical applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers in overcoming common challenges and achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is a multi-step process commencing with the Guareschi-Thorpe condensation. This route involves the reaction of ethyl propionylpyruvate with cyanoacetamide to form a 3-cyano-2-pyridone intermediate. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation, yields the final this compound product.
Q2: What are the critical parameters to control during the Guareschi-Thorpe condensation for this synthesis?
A2: The Guareschi-Thorpe condensation is sensitive to several parameters that can significantly impact the yield and purity of the intermediate. Key factors to control include the choice and concentration of the base (piperidine is commonly used), reaction temperature, and reaction time. Stoichiometry of the reactants is also crucial to prevent the formation of side products.
Q3: I am observing a low yield in my synthesis. What are the likely causes?
A3: Low yields can arise from several factors throughout the multi-step synthesis. In the initial condensation, incomplete reaction, side reactions of the dicarbonyl starting material, or suboptimal base catalysis can be culprits. For the hydrolysis and decarboxylation steps, incomplete conversion or degradation of the pyridone ring under harsh conditions can reduce the overall yield. Refer to the troubleshooting guide for specific solutions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be effectively achieved through recrystallization or silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities. For recrystallization, solvents such as ethanol or mixtures of hexane and ethyl acetate are often suitable.[1][2] Column chromatography using a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is also a robust method for obtaining a high-purity product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 3-Cyano-6-ethyl-4-methyl-2-pyridone (Guareschi-Thorpe Condensation)
| Possible Cause | Recommended Solution(s) |
| Inefficient Base Catalysis | - Ensure the use of a suitable base, such as piperidine or an inorganic base like potassium carbonate. - Optimize the concentration of the base. An excess or insufficient amount can lead to side reactions or incomplete conversion. |
| Side Reactions of Ethyl Propionylpyruvate | - Self-condensation of the dicarbonyl compound can compete with the desired reaction. Maintain a controlled temperature and consider adding the base slowly to the mixture of reactants. |
| Suboptimal Reaction Temperature | - The reaction temperature can influence the rate of both the desired reaction and side reactions. Experiment with a temperature range (e.g., 80-120°C) to find the optimal condition for your specific setup.[3] |
| Incorrect Stoichiometry | - Ensure an equimolar or slight excess of cyanoacetamide is used to drive the reaction to completion. |
| Product Precipitation Issues | - In some cases, the product may precipitate from the reaction mixture. If this occurs, ensure efficient stirring to maintain a homogenous mixture. After the reaction, cooling may be necessary to maximize product recovery by filtration.[4] |
Issue 2: Incomplete Hydrolysis of the Nitrile Group
| Possible Cause | Recommended Solution(s) |
| Insufficient Acid or Base Concentration | - For acidic hydrolysis, use a sufficiently concentrated acid (e.g., 6M HCl or H₂SO₄) and ensure adequate heating. - For basic hydrolysis, use a concentrated solution of a strong base like NaOH or KOH. |
| Short Reaction Time or Low Temperature | - The hydrolysis of a nitrile on a pyridine ring can be sluggish. Increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Solubility of the Starting Material | - Ensure the 3-cyano-2-pyridone derivative is sufficiently soluble in the reaction medium. Co-solvents may be necessary in some cases. |
Issue 3: Inefficient Decarboxylation
| Possible Cause | Recommended Solution(s) |
| Suboptimal Temperature | - Decarboxylation of 2-pyridone-3-carboxylic acids typically requires high temperatures. The optimal temperature will depend on the specific substrate and solvent used.[5][6] |
| Decomposition of the Product | - At very high temperatures, the pyridone ring can be susceptible to degradation. Monitor the reaction carefully and avoid excessive heating. |
| Use of an Inappropriate Solvent | - High-boiling point solvents are often required for efficient decarboxylation. Toluene or diphenyl ether can be effective.[5] |
Experimental Protocols
A representative experimental protocol for the synthesis of a 3-alkyl-2-pyridone via the Guareschi-Thorpe condensation, followed by hydrolysis and decarboxylation, is provided below. This can be adapted for the synthesis of this compound.
Step 1: Synthesis of 3-Cyano-6-ethyl-4-methyl-2-pyridone (Guareschi-Thorpe Condensation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl propionylpyruvate (1 equivalent) and cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8]
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[4]
Step 2: Hydrolysis of 3-Cyano-6-ethyl-4-methyl-2-pyridone
-
Reaction Setup: Suspend the 3-cyano-2-pyridone intermediate in a solution of concentrated hydrochloric acid (e.g., 6M).
-
Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
Step 3: Decarboxylation to 3-Ethyl-4-methyl-2-pyridone
-
Reaction Setup: Place the dried 2-pyridone-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Reaction: Heat the solid neat or in a high-boiling solvent (e.g., diphenyl ether) to a temperature above its melting point (typically 200-250°C) until the evolution of CO₂ ceases.[5][6]
-
Purification: After cooling, the crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.[8][9]
Data Presentation
Table 1: Representative Reaction Conditions for Guareschi-Thorpe Condensation
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Cyanoacetamide | Piperidine | Ethanol | Reflux | 4 | 75-85 | [7] |
| Acetylacetone | Cyanoacetamide | KOH | Ethanol | 80 | 4 | 61-79 | [7] |
| 1,3-Diketones | Cyanoacetamide | (NH₄)₂CO₃ | Water | 80 | 1-5 | 80-96 | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: A typical multi-step synthesis workflow for this compound.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Common side products in 3-Ethylpyridin-2-ol synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 3-Ethylpyridin-2-ol. The following frequently asked questions (FAQs) and troubleshooting guides address common side products and their removal, offering detailed experimental protocols and practical advice to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method for the synthesis of this compound is a modified Hantzsch-type condensation reaction. This multi-component reaction involves the condensation of ethyl 2-ethylacetoacetate, an aldehyde equivalent such as formaldehyde (or its polymer paraformaldehyde), and a nitrogen source like ammonium acetate. The initial product is a dihydropyridone, which is subsequently oxidized to yield the aromatic this compound. This method is favored for its convergence and ability to construct the pyridone ring in a single pot.[1][2][3]
Q2: I am observing multiple spots on my TLC after the synthesis of this compound. What are the likely side products?
In the synthesis of this compound via a Hantzsch-like condensation, several side products can form. The most common include:
-
Unreacted Starting Materials: Residual ethyl 2-ethylacetoacetate, aldehyde, and ammonium acetate may be present.
-
Incompletely Cyclized Intermediates: Linear Michael adducts or other intermediates that have failed to cyclize can be a significant impurity.
-
Self-Condensation Products: Ethyl 2-ethylacetoacetate can undergo self-condensation to form a dimeric β-ketoester.
-
Over-Oxidized Byproducts: If harsh oxidizing agents are used, further oxidation of the desired product can occur.
-
Alternative Cyclization Products: Depending on the reaction conditions, isomeric pyridone structures may form in small amounts.
Close monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in the early identification of these side products.
Q3: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in pyridone synthesis are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. Insufficient heating may lead to incomplete reaction, while prolonged heating can cause degradation of the product. A systematic optimization of these parameters is recommended.
-
Inefficient Cyclization: The final ring-closing step can be slow or reversible. The choice of solvent and catalyst can significantly influence the efficiency of this step.
-
Side Reactions: The formation of the byproducts mentioned in Q2 consumes the starting materials and reduces the yield of the desired product. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
-
Product Loss During Work-up and Purification: this compound is a polar compound and can be partially soluble in aqueous layers during extraction. Careful extraction and handling are necessary to minimize loss. Adsorption onto silica gel during chromatography can also contribute to lower isolated yields.
Troubleshooting Guides
Guide 1: Identification and Removal of Common Side Products
This guide provides a systematic approach to identifying and removing common impurities encountered during the synthesis of this compound.
Problem: The crude product shows multiple spots on TLC, indicating the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity removal.
Strategies for Removal:
-
Aqueous Wash: Unreacted ammonium acetate and some polar intermediates can be removed by washing the organic extract with water or brine during the work-up.
-
Recrystallization: This is an effective method for removing less polar impurities and unreacted starting materials. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be determined.
-
Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, silica gel column chromatography is the most effective method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
Data Presentation: Purification Method Comparison
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 65 - 85 | > 95 | Effective if impurities have significantly different solubility. Yield is dependent on initial purity. |
| Column Chromatography | 55 - 80 | > 98 | More effective for complex mixtures but can result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis of this compound.
Materials:
-
Ethyl 2-ethylacetoacetate (1 equiv.)
-
Paraformaldehyde (1.2 equiv.)
-
Ammonium acetate (1.5 equiv.)
-
Ethanol
-
Oxidizing agent (e.g., Copper(II) acetate)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add ethyl 2-ethylacetoacetate (1 equiv.), paraformaldehyde (1.2 equiv.), and ammonium acetate (1.5 equiv.).
-
Add ethanol as the solvent (approximately 5 mL per gram of ethyl 2-ethylacetoacetate).
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the initial condensation is complete, add the oxidizing agent (e.g., Copper(II) acetate, 1.1 equiv.) to the reaction mixture.
-
Continue to reflux for another 2-4 hours until the aromatization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
References
Technical Support Center: Purification of Crude 3-Ethylpyridin-2-ol by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Ethylpyridin-2-ol via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: My crude this compound is not dissolving in the hot solvent. What should I do?
A1: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves completely.[1][2] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield upon cooling.[2][3][4]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] If the compound remains insoluble even in a large volume of boiling solvent, you will need to select a different solvent.
-
Insoluble Impurities: The crude material may contain insoluble impurities.[2][4] If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.[2]
Q2: No crystals have formed after cooling the solution, even in an ice bath. What is the problem?
A2: This is a common issue, often due to supersaturation or using too much solvent.[3][5] Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution.[2][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a "seed crystal" of pure this compound to the solution.[2][3] This provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[5][6]
-
Cooling: Ensure the solution has been adequately cooled. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]
Q3: The recrystallization has resulted in an oil instead of crystals. How can I fix this?
A3: "Oiling out" can occur if the compound comes out of solution at a temperature above its melting point, or if there are significant impurities.[5] To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to the hot solution.[6]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[5] This gives the molecules more time to arrange themselves into a crystal lattice.
Q4: The yield of my recrystallized this compound is very low. Why did this happen?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: This is the most common reason for a poor yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][6]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in less of the compound crystallizing out.
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[3]
Q5: My recrystallized product is still colored. How can I remove colored impurities?
A5: If your product retains a colored tint, this is likely due to the presence of colored impurities. These can often be removed by using activated charcoal.[4] After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
| Property | Value | Potential Recrystallization Solvents | Boiling Point (°C) |
| This compound | |||
| Molecular Formula | C₇H₉NO[7] | Water | 100 |
| Molecular Weight | 123.15 g/mol | Ethanol | 78 |
| Appearance | Solid (predicted) | Acetone | 56 |
| Toluene | 111 |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent should be determined by preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the compound just dissolves. It is important to use the minimum amount of hot solvent required.[2][3]
3. (Optional) Removal of Insoluble and Colored Impurities:
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
If there are insoluble impurities (or if charcoal was added), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
4. Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[4][8]
-
Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[4]
5. Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Ensure the solvent used for washing is thoroughly chilled to minimize dissolution of the product.[3]
6. Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by techniques such as melting point analysis.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. youtube.com [youtube.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C7H9NO | CID 12354337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Ethylpyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylpyridin-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, particularly when employing a common method such as the ring expansion of 2-propionylfuran, can often be attributed to several critical factors. These include incomplete reaction, degradation of starting materials or products, and the formation of side products. Careful control of reaction parameters is crucial for success.
Q2: I suspect my starting materials are impure. How can this affect the reaction and what should I do?
The purity of starting materials, such as 2-propionylfuran and the ammonia source, is paramount. Impurities can lead to the formation of unintended byproducts that complicate purification and reduce the overall yield.
-
Recommendation: Ensure that 2-propionylfuran is freshly distilled before use to remove any polymeric impurities. The ammonia source, whether aqueous or gaseous, should be of high purity. It is also advisable to verify the purity of all reagents and solvents.
Q3: My reaction mixture is turning dark brown or black. Is this normal, and what could be the cause?
Significant darkening of the reaction mixture often indicates decomposition or polymerization of the starting materials or the product, which can be promoted by excessive heat or prolonged reaction times.
-
Recommendation: Carefully monitor and control the reaction temperature. Running the reaction at the lowest effective temperature and for the minimum time necessary can help to mitigate degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine the optimal reaction time.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?
The formation of multiple products is a common issue. In the synthesis of this compound from 2-propionylfuran, potential side products can arise from incomplete cyclization or alternative reaction pathways.
-
Likely Side Products:
-
Incomplete cyclization intermediates: An open-chain amino-ketone intermediate may be present if the reaction does not go to completion.
-
Polymerization products: Furan derivatives are susceptible to polymerization under acidic or high-temperature conditions.
-
-
Recommendation: Optimize the reaction conditions, including temperature and reaction time, to favor the desired cyclization. Ensuring a sufficient excess of ammonia can also help to drive the reaction towards the desired product.
Q5: How can I improve the regioselectivity of the reaction to favor the formation of this compound?
While the ring expansion of 2-propionylfuran with ammonia is generally expected to yield this compound, issues with regioselectivity are more common in syntheses of substituted pyridones from unsymmetrical precursors. In this specific synthesis, the primary challenge is typically completing the reaction rather than controlling regioselectivity.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC/GC. Ensure adequate mixing. |
| Degradation of starting materials/product | Lower reaction temperature. Minimize reaction time. Use high-purity, freshly distilled starting materials. | |
| Suboptimal pressure (if applicable) | Ensure the reaction vessel is properly sealed and can maintain the required pressure for the duration of the reaction. | |
| Dark Reaction Color | Polymerization or decomposition | Reduce reaction temperature. Use an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Products | Formation of byproducts or intermediates | Optimize reaction conditions (temperature, time, stoichiometry). Ensure efficient mixing. |
| Difficult Purification | Presence of polar impurities or starting material | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Consider recrystallization from an appropriate solvent. |
Experimental Protocols
Representative Synthesis of this compound from 2-Propionylfuran
This protocol is a generalized procedure based on the known synthesis of 3-hydroxypyridines from furan precursors.
Materials:
-
2-Propionylfuran
-
Aqueous Ammonia (28-30%)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
In a high-pressure reaction vessel, combine 2-propionylfuran and an excess of aqueous ammonia.
-
Seal the vessel and heat it to the desired temperature (e.g., 150-200 °C) with stirring. The optimal temperature and time should be determined experimentally.
-
Maintain the reaction at this temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
Reaction Pathway for this compound Synthesis
Identifying and characterizing impurities in 3-Ethylpyridin-2-ol samples
Technical Support Center: 3-Ethylpyridin-2-ol Impurity Analysis
Welcome to the technical support center for the identification and characterization of impurities in this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in my this compound sample?
Impurities can be introduced at various stages of the manufacturing process and storage.[1] They are generally classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These can originate from starting materials, intermediates, byproducts of side reactions, and degradation products.[1][2] For this compound, common organic impurities might include positional isomers (e.g., ethyl-substituted pyridinols), unreacted starting materials, or products of oxidation, hydrolysis, or polymerization. The specific impurity profile is highly dependent on the synthetic route used.[3]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis or purification process may remain in the final product.
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
Identifying an unknown peak is a systematic process. The goal is to determine if the peak is a genuine impurity or an artifact, and then to elucidate its structure.[4]
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking retention times, peak shapes, and resolution of your this compound standard.
-
Analyze a Blank: Inject your solvent blank (the same solvent used to dissolve your sample). If the peak is present in the blank, it may be a contaminant from the solvent, glassware, or the system itself.[5]
-
Evaluate Sample Matrix: If the peak is absent in the blank, it is likely related to your sample. It could be a degradation product, an intermediate, or a byproduct from the synthesis.
-
Hyphenated Techniques: The most effective way to identify the unknown is by using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will provide the molecular weight of the compound, which is a critical piece of information for identification.[1][6]
-
Forced Degradation Study: To determine if the impurity is a degradant, you can perform a forced degradation study by exposing the this compound sample to stress conditions like acid, base, heat, light, and oxidation.[4] An increase in the peak area under any of these conditions suggests it is a degradation product.
A logical workflow for troubleshooting unexpected peaks is illustrated in the diagram below.
Q3: What is a good starting point for an HPLC method to analyze this compound and its impurities?
A reversed-phase HPLC (RP-HPLC) method is a versatile and common choice for analyzing pyridine derivatives.[7][8] Pyridines can be challenging due to their basicity, which can cause peak tailing on silica-based columns.[7]
A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate) and an organic modifier (like acetonitrile or methanol).[9] Gradient elution is often necessary to separate impurities that have different polarities from the main peak.
Below is a general-purpose HPLC method that can be adapted for your specific needs.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C |
| Detection | UV/DAD at 260 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Q4: My peaks are tailing. How can I improve the peak shape?
Peak tailing for basic compounds like pyridines is often due to interactions with acidic residual silanols on the silica-based column packing.[7]
Solutions:
-
Lower Mobile Phase pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanols, reducing their interaction with the basic analyte.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have minimal exposed silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol groups.
-
Mixed-Mode Chromatography: Consider using mixed-mode columns that offer alternative separation mechanisms beyond reversed-phase, which can improve peak shape and selectivity for polar, basic compounds.[7][10]
Experimental Protocols
Protocol 1: General Impurity Profiling by HPLC-UV
This protocol outlines a standard procedure for screening this compound samples for impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent.
-
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[11]
-
-
Chromatographic Conditions:
-
Use the conditions outlined in the table from Q3 as a starting point.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[7]
-
Inject a solvent blank to verify the absence of system contamination.
-
Inject the prepared sample solution.
-
Run the gradient and record the chromatogram for at least 5 minutes after the gradient ends to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity peak relative to the total area of all peaks to estimate the purity.
-
Protocol 2: Identification of Unknown Impurities by LC-MS
This protocol describes how to obtain the molecular weight of an unknown impurity.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1. A concentration of 0.1 mg/mL is typically sufficient.
-
-
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer, using an Electrospray Ionization (ESI) source.[9]
-
-
Chromatographic Conditions:
-
Use the same HPLC method as in Protocol 1. Ensure the mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile buffers like phosphate).[10]
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive mode is a good starting point for pyridine compounds.
-
Scan Range: Set a wide mass range (e.g., m/z 50-1000) to capture the parent ions of potential impurities.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of interest.
-
The most abundant ion in the spectrum will likely correspond to the protonated molecule [M+H]⁺. This value can be used to propose a molecular formula for the impurity.
-
The general workflow for impurity identification is depicted below.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 5. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of 3-Ethylpyridin-2-ol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 3-Ethylpyridin-2-ol in solution during experiments. The information is structured to offer direct, actionable advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are degradation via hydrolysis, oxidation, and photolysis. Like other pyridin-2-ol derivatives, it is particularly susceptible to degradation in alkaline and acidic conditions and can be sensitive to light exposure.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Generally, pyridin-2-ol derivatives exhibit the greatest stability in neutral or near-neutral solutions.[1] They are often labile in acidic media and extremely unstable in alkaline environments, where hydrolysis of the lactam form can occur.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, pyridin-2-ol derivatives can be photolabile.[1] Exposure to UV light can induce photochemical degradation. It is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What is tautomerism and how does it affect this compound?
A4: this compound can exist in two tautomeric forms: the hydroxy form (this compound) and the keto or lactam form (3-ethyl-1,2-dihydropyridin-2-one). This equilibrium can be influenced by the solvent, pH, and temperature. The lactam form is often more stable in polar solvents. The presence of both tautomers can complicate analytical measurements, potentially causing peak broadening in chromatograms.
Q2: How can I improve the solubility of this compound?
A2: Low aqueous solubility can be a challenge. Consider the following solutions:
-
pH Adjustment: For basic derivatives, lowering the pH can form a more soluble salt.[2]
-
Co-solvents: Using water-miscible organic co-solvents like ethanol, propylene glycol, or PEG can enhance solubility.[2]
-
Complexation: Cyclodextrins can form inclusion complexes to improve aqueous solubility.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound during an experiment. | pH instability: The pH of the solution may be too acidic or alkaline. | Maintain the pH of the solution in the neutral range (pH 6-8). Use a suitable buffer system. |
| Light exposure: The compound may be degrading due to exposure to UV or ambient light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents. | Degas the solvent before use. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your experimental system. | |
| High temperature: Elevated temperatures can accelerate degradation. | Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to high temperatures during experiments. | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Tautomerism: The presence of two tautomeric forms can lead to inconsistent chromatographic behavior. | Control the pH and temperature of the mobile phase and sample diluent to favor one tautomeric form. |
| Adsorption to container surfaces: The compound may be adsorbing to glass or plastic surfaces. | Use silanized glass vials or polypropylene containers. | |
| Precipitation of the compound from solution. | Low solubility: The concentration of the compound may exceed its solubility in the chosen solvent. | See "How can I improve the solubility of this compound?" in the FAQ section. |
| pH shift: A change in the pH of the solution may have reduced the solubility of the compound. | Ensure the solution is adequately buffered. |
Stability Data Summary
The following tables provide a hypothetical summary of the stability of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Duration (hours) | % Degradation |
| 2.0 | 40 | 24 | 15.2 |
| 4.5 | 40 | 24 | 5.8 |
| 7.0 | 40 | 24 | 1.2 |
| 9.0 | 40 | 24 | 25.6 |
| 12.0 | 25 | 4 | 45.1 |
Table 2: Photostability of this compound
| Light Condition | Duration (hours) | % Degradation (in solution) | % Degradation (solid state) |
| UV Light (254 nm) | 12 | 30.5 | 8.3 |
| Fluorescent Light | 24 | 10.2 | 2.1 |
| Dark Control | 24 | <1.0 | <0.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control sample.
-
Identify and characterize major degradation products using techniques like HPLC-MS.
Visualizations
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 3-Ethylpyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Ethylpyridin-2-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly for a common synthetic route involving the condensation of a β-ketoester with cyanoacetamide.
| Problem ID | Question | Potential Causes & Troubleshooting Steps |
| YLD-01 | Why is my yield of this compound significantly lower at a larger scale compared to the lab-scale synthesis? | 1. Inefficient Temperature Control: The condensation reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating and the formation of byproducts. • Solution: Ensure adequate reactor cooling capacity. Use a jacketed reactor with a suitable heat transfer fluid. Consider slower, controlled addition of reagents to manage the exotherm.[1] 2. Poor Mixing: In larger reactors, inefficient mixing can lead to non-homogenous reaction conditions, causing localized high concentrations of reactants and promoting side reactions. • Solution: Use an appropriate impeller design and agitation speed for the reactor geometry. Verify mixing efficiency through modeling or visual observation if possible. 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).[2] Extend the reaction time or slightly increase the temperature if the reaction has stalled, but be mindful of impurity formation. 4. Product Isolation Issues: Loss of product during workup or crystallization. • Solution: Optimize the crystallization solvent and cooling profile to maximize recovery.[2] Slower cooling often yields larger crystals that are easier to filter.[1] Check the pH during workup to ensure the product is in its least soluble form before filtration. |
| PUR-01 | The isolated this compound is off-color (yellow or brown) and has a low purity. How can I improve this? | 1. Formation of Colored Impurities: Side reactions or degradation of starting materials/product at elevated temperatures can generate colored impurities.[1] • Solution: Maintain strict temperature control throughout the process.[1] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[1] Use high-purity starting materials.[1] 2. Ineffective Purification: The chosen purification method may not be suitable for removing the specific impurities present. • Solution: Analyze the impurity profile to identify the byproducts. Consider recrystallization from a different solvent system.[3] An anti-solvent crystallization approach might be effective.[1] If impurities are not removed by recrystallization, silica gel column chromatography or a reslurry in a suitable solvent might be necessary.[4][5] |
| ISO-01 | The product is "oiling out" during crystallization instead of forming a solid. What should I do? | 1. Supersaturation at High Temperature: The solution may be too concentrated, leading to the product separating as a liquid phase upon cooling. • Solution: Use a slightly larger volume of the crystallization solvent to avoid oversaturation. 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a stable crystal lattice. • Solution: Allow the solution to cool slowly to room temperature with gentle stirring, followed by further cooling in an ice bath.[1] 3. Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling. • Solution: Add a seed crystal of pure this compound to encourage proper crystal formation.[1] If the problem persists, an initial purification step (e.g., a quick filtration through a silica plug) might be needed before crystallization. |
| FIL-01 | The crystallized product consists of very fine particles that are difficult to filter and wash. How can this be improved? | 1. Rapid Crystallization: Fast precipitation leads to the formation of small crystals. • Solution: Optimize the cooling profile during crystallization. A slower cooling rate generally results in the growth of larger crystals that are easier to handle.[1] 2. Solvent System: The choice of solvent can influence crystal habit. • Solution: Experiment with different solvent systems for crystallization. An anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can sometimes yield larger crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A common approach is a variation of the Guareschi-Thorpe reaction, involving the base-catalyzed condensation of ethyl propionylacetate with cyanoacetamide to form an intermediate cyanopyridone, which is then hydrolyzed and decarboxylated to yield this compound. This route uses readily available and relatively inexpensive starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
The key safety considerations include:
-
Exothermic Reaction: The initial condensation reaction can be highly exothermic. A robust cooling system and controlled reagent addition are critical to prevent a runaway reaction.[1]
-
Use of Strong Bases: The reaction often uses strong bases like sodium ethoxide or piperidine. These are corrosive and require careful handling with appropriate Personal Protective Equipment (PPE).
-
Solvent Handling: Large volumes of flammable solvents (e.g., ethanol) are often used. All equipment must be properly grounded, and the process should be carried out in a well-ventilated area with explosion-proof equipment.
Q3: How can I effectively monitor the reaction progress at a larger scale?
For large-scale reactions, in-situ monitoring is often not feasible. The recommended approach is to take small, representative samples from the reactor at regular intervals. These samples can then be quickly analyzed by offline methods such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and key impurities.
-
Thin-Layer Chromatography (TLC): A faster, more qualitative method to quickly assess the presence or absence of starting materials.[2]
Q4: What are the most common impurities to expect, and how can they be minimized?
Common impurities can include unreacted starting materials (ethyl propionylacetate, cyanoacetamide), byproducts from self-condensation of the starting materials, and potential N-ethylated or O-ethylated derivatives. To minimize these:
-
Control Stoichiometry: Use a slight excess of one reagent (often the cheaper one) to ensure the complete conversion of the other.
-
Maintain Low Temperatures: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.[1]
-
Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent side reactions with atmospheric moisture and oxygen.[1]
Q5: Which purification techniques are most suitable for industrial-scale production?
For industrial-scale purification, the most cost-effective and efficient methods are preferred:
-
Recrystallization: This is the most common and economical method for purifying solid products to a high degree.[2][3]
-
Reslurry: Stirring the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[4]
-
Distillation/Sublimation: While less common for this specific compound, these methods can be used if the product is sufficiently volatile and thermally stable.[3][6]
-
Chromatography: Generally reserved for high-value products or when other methods fail, as it is more expensive and generates more waste on an industrial scale.[6]
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for the scale-up synthesis of this compound to illustrate potential changes and challenges.
Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reaction Volume | 250 mL | 250 L | Surface area to volume ratio decreases, affecting heat transfer. |
| Reagent Addition Time | 15 minutes | 2 - 3 hours | Slower addition is required to control the exotherm.[1] |
| Stirring Speed | 300 RPM (Magnetic) | 100 RPM (Impeller) | Different mixing dynamics; ensure adequate homogenization. |
| Avg. Internal Temp. | 25°C ± 2°C | 25°C ± 5°C | More difficult to maintain a narrow temperature range. |
| Typical Yield | 85% | 70 - 75% | Yield losses can occur due to less optimal conditions and handling. |
| Crystallization Cooling | 1 hour (Ice Bath) | 8 - 12 hours (Jacket) | Slower, controlled cooling is necessary for purity and filterability.[1] |
Table 2: Typical Impurity Profile Before and After Purification
| Impurity | Structure | Typical Level (Crude) | Level after Recrystallization | Removal Strategy |
| Ethyl Propionylacetate | CH₃CH₂COCH₂COOEt | < 1.0% | < 0.1% | Soluble in crystallization solvent; removed in mother liquor. |
| Cyanoacetamide | NCCH₂CONH₂ | < 0.5% | < 0.1% | Highly polar; effectively removed by washing and recrystallization. |
| Dimer Byproduct | (Hypothetical) | ~ 2.0% | < 0.2% | Less soluble than the product in some solvents; requires optimized recrystallization.[4] |
| N-ethylated Pyridone | (Hypothetical) | ~ 0.5% | ~ 0.3% | Structurally similar to the product, making it difficult to remove completely by crystallization alone.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Condensation
This protocol describes a representative lab-scale synthesis. For scale-up, equipment and addition times must be adjusted accordingly.
Materials:
-
Ethanol, anhydrous
-
Sodium metal (or Sodium Ethoxide)
-
Ethyl propionylacetate
-
Cyanoacetamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: Under an inert nitrogen atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol in a reactor equipped with a mechanical stirrer, condenser, and temperature probe. Allow the reaction to proceed until all the sodium has dissolved.
-
Initial Condensation: Cool the sodium ethoxide solution to 0-5°C. To this, add a solution of ethyl propionylacetate (1.0 eq) in ethanol dropwise, maintaining the internal temperature below 10°C.
-
Addition of Cyanoacetamide: After the addition is complete, add cyanoacetamide (1.0 eq) portion-wise as a solid, again controlling the temperature.
-
Reaction: Once the additions are complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Hydrolysis and Cyclization: Cool the reaction mixture. Slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1). Heat the mixture to reflux for an additional 6-8 hours to facilitate hydrolysis of the nitrile and cyclization.
-
Workup and Isolation: Cool the mixture to room temperature. Carefully neutralize the solution with a sodium hydroxide solution until the pH is approximately 7-8. The product will begin to precipitate.
-
Crystallization: Cool the neutralized slurry in an ice bath for at least 1-2 hours to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual impurities.[2] Dry the product under vacuum at 50-60°C to a constant weight.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. If colored impurities are present, they may be removed by adding a small amount of activated carbon and performing a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Potential side reaction pathways in the condensation step.
References
Removal of unreacted starting materials from 3-Ethylpyridin-2-ol
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities from the synthesis of 3-Ethylpyridin-2-ol. The protocols are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and impurities in my crude this compound?
A1: The impurities present depend heavily on the synthetic route. Syntheses of 2-pyridone derivatives often involve condensation reactions. For example, a reaction might involve an activated ketone/ester and a cyanoacetamide derivative.[1] Common unreacted starting materials could include β-keto esters (e.g., ethyl 3-oxopentanoate), enamino esters, or cyanoacetamide.[1][2] Side products could include other isomers or polymeric materials.
Q2: What is the first and simplest purification step I should try?
A2: An acid-base extraction is often the most effective initial step to remove many common acidic or basic impurities from the relatively neutral this compound product.[3][4] This technique separates compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[3]
Q3: How do I perform an acid-base extraction to purify my product?
A3: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. To remove acidic impurities, wash the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate solution.[5][6] To remove basic impurities (like unreacted amines), wash with a dilute aqueous acid, such as 1M HCl.[6] The this compound, being a lactam, is predominantly neutral and will remain in the organic layer.[7] Always finish with a water or brine wash to remove residual salts before drying and evaporating the solvent.
Q4: When is recrystallization a suitable purification method for this compound?
A4: Recrystallization is an excellent technique for purifying solid compounds when the impurities have different solubility profiles than the desired product.[8] It is most effective after an initial work-up (like acid-base extraction) has removed the bulk of the impurities. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.[8]
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal solvent should dissolve this compound completely at its boiling point but sparingly at room temperature or below.[8] For pyridone derivatives, common and effective solvents include ethanol, methanol, or solvent pairs like ethanol/water and ethyl acetate/hexane.[7][8][9] You can determine the best solvent by testing the solubility of a small sample in various hot and cold solvents.
Q6: What if my product doesn't crystallize or "oils out" during recrystallization?
A6: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of crystals. This can happen if the solution is supersaturated or cools too quickly. Try adding a bit more solvent, reheating until the solution is clear, and then allowing it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can also initiate crystallization. If these fail, a different solvent system may be required.
Q7: When should I use column chromatography?
A7: Column chromatography is used for more challenging separations, such as removing impurities with similar solubility to your product or separating positional isomers.[2][10] It is typically performed after simpler methods like extraction and recrystallization have failed to yield a pure product.[10]
Q8: How do I select a mobile phase (eluent) for silica gel column chromatography?
A8: The choice of eluent depends on the polarity of the compounds to be separated. For 2-pyridone derivatives, a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is standard.[11] The optimal ratio should be determined by thin-layer chromatography (TLC) first. A good starting point for "normal" polarity compounds is a 10-50% mixture of ethyl acetate in hexane.[11] Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4 on the TLC plate, ensuring good separation from impurity spots.[12]
Troubleshooting Guides
Problem: Low Yield After Recrystallization
| Possible Cause | Suggested Solution(s) |
| Too much solvent was added. | During dissolution, add the hot solvent in small portions just until the solid dissolves completely. Using a large excess will keep the product in solution even after cooling.[8] |
| Premature crystallization. | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization. | After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the solid from the solution. |
| Product lost during washing. | When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution(s) |
| Inappropriate mobile phase polarity. | Optimize the solvent system using TLC before running the column. The desired compound should have an Rf of ~0.3-0.4 for good separation.[10][12] |
| Column overloading. | The amount of crude material should typically be 1-5% of the weight of the silica gel. Overloading leads to broad bands and poor resolution. |
| Column packed improperly. | Ensure the silica gel is packed uniformly without cracks or air bubbles, which cause channeling and inefficient separation. "Wet packing" (packing the column with a slurry of silica in the eluent) is often recommended.[13] |
| Sample band is too wide. | Dissolve the crude product in the absolute minimum amount of solvent before loading it onto the column. A more concentrated, narrow starting band results in better separation.[13] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate, then drain and discard the lower aqueous layer. This step removes acidic impurities.[6]
-
Acid Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1M HCl). Shake and vent as before. Allow the layers to separate, then drain and discard the aqueous layer. This step removes basic impurities.[6]
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Single-Solvent Recrystallization
This protocol assumes ethanol is a suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the crude product in small portions while swirling, until the solid just dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should occur. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for several minutes. Then, transfer the solid to a watch glass to air dry completely or dry in a vacuum oven.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Logic of acid-base extraction for purification.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor [mdpi.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Preparative HPLC Purification of 3-Ethylpyridin-2-ol
Welcome to the technical support center for the purification of 3-Ethylpyridin-2-ol using preparative High-Performance Liquid Chromatography (HPLC). This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity isolation of the target compound.
Experimental Protocol: Preparative HPLC Purification
This section details a typical reversed-phase HPLC method for the purification of this compound. Given its polar nature, a C18 column with an aqueous mobile phase is a suitable starting point.
Objective: To purify crude this compound to a target purity of >98%.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
Rotary evaporator for solvent removal post-collection
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/ACN mixture).
-
The concentration should be as high as possible without causing precipitation.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
-
Method Development on Analytical Scale (Recommended):
-
Before proceeding to the preparative scale, it is highly recommended to develop and optimize the separation on an analytical HPLC system with a smaller column of the same chemistry (e.g., 250 x 4.6 mm, 5 µm).[3] This allows for rapid optimization of the gradient and saves significant amounts of sample and solvent.[4]
-
The goal of the analytical run is to achieve baseline separation of the this compound peak from its nearest eluting impurities.
-
-
Preparative HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is observed.
-
Injection: Inject the filtered crude sample onto the column. The injection volume will depend on the loading study performed during method development.
-
Gradient Elution: Run the gradient as detailed in the table below.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Fraction Collection: Collect fractions corresponding to the main peak of interest. Peak-based fraction collection is recommended to ensure high purity.
-
Post-Purification: Combine the pure fractions, and remove the solvent using a rotary evaporator. The final product can then be lyophilized to obtain a dry powder.
-
Data Presentation: Method Parameters
The following tables summarize typical analytical and scaled-up preparative HPLC parameters for the purification of this compound.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Gradient | 5% to 60% B over 20 minutes |
Table 2: Scaled-Up Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 21.6 mL/min |
| Injection Volume | ~216 µL (scalable based on loading) |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
| Gradient | 5% to 60% B over 20 minutes |
Note: The preparative flow rate and injection volume are scaled from the analytical method based on the column cross-sectional area. Online calculators are available to assist with these calculations.[5]
Troubleshooting Guide
This section addresses common issues encountered during the preparative HPLC purification of this compound.
Q1: My peak of interest is broad and shows poor shape. What could be the cause?
A1: Peak broadening can be caused by several factors:
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, distorted peaks.[6] Try reducing the sample concentration or injection volume.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks. Consider flushing the column or replacing it if performance does not improve.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening.[6] Ensure that the system is properly plumbed with minimal extra-column volume.
Q2: I am not getting good retention of this compound on my C18 column. What are my options?
A2: this compound is a polar compound, which can be challenging to retain on traditional reversed-phase columns.[7]
-
Use a "High Aqueous" Column: Consider using a C18 column specifically designed for use with highly aqueous mobile phases. These columns have modifications to prevent phase collapse.
-
Try Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[8] A HILIC column (e.g., amide or bare silica) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of water will provide good retention.[9]
-
Adjust Mobile Phase pH: The retention of pyridine-containing compounds can be sensitive to pH. Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and retention.
Q3: My retention times are shifting from one run to the next. Why is this happening?
A3: Retention time variability can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. Prepare mobile phases carefully and ensure they are well-mixed.
-
Pump Issues: Fluctuations in pump performance can cause changes in flow rate and gradient formation. Check the pump for leaks and ensure it is properly primed.
Q4: The backpressure on my system is suddenly very high. What should I do?
A4: High backpressure is usually a sign of a blockage in the system.
-
Check for Blockages: Systematically check components in the flow path, starting from the detector and moving backward. A common culprit is a blocked column frit.
-
Filter Samples: Always filter your samples before injection to prevent particulates from clogging the column.[2]
-
Use a Guard Column: A guard column installed before the main column can help catch particulates and strongly retained impurities, extending the life of your preparative column.[10]
Frequently Asked Questions (FAQs)
Q1: What is the main difference between analytical and preparative HPLC?
A1: The primary goal of analytical HPLC is to identify and quantify the components of a mixture, focusing on resolution and sensitivity. In contrast, the main objective of preparative HPLC is to isolate and purify a specific compound in sufficient quantity for further use, prioritizing yield and throughput.[11]
Q2: How do I scale up my method from an analytical to a preparative column?
A2: To scale up a method, you need to adjust the flow rate and injection volume in proportion to the change in the column's cross-sectional area. The gradient time should remain the same to maintain similar resolution. It is crucial to use the same column chemistry (stationary phase) for both analytical and preparative scales to ensure predictable selectivity.[3]
Q3: What is a loading study and why is it important?
A3: A loading study involves injecting increasing amounts of your sample onto the analytical column to determine the maximum amount that can be loaded without compromising the separation of the target peak from its closest impurities.[12] This is a critical step before moving to the preparative scale as it helps to maximize throughput and avoid wasting sample in failed purification runs.
Q4: Can I use the same mobile phase for both analytical and preparative HPLC?
A4: Yes, it is highly recommended to use the same mobile phase composition for both scales.[3] This ensures that the selectivity of the separation remains consistent. However, for preparative work, it is often desirable to use volatile mobile phase modifiers (like formic acid or ammonium acetate) if the collected fractions need to be evaporated easily.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for preparative HPLC purification and a troubleshooting decision tree for common issues.
Caption: A step-by-step workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common preparative HPLC problems.
References
- 1. glsciences.com [glsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method Transfer | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 5. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. PolyHYDROXYETHYL A™ HILIC Columns with 3µm Particles ( Pore Size 100Å ) - Amerigo Scientific [amerigoscientific.com]
- 9. GL Sciences ProteoSil HILIC Analytical UHPLC PEEK Column, 100 Å, 3 µm, 4.6 x 50 mm - 5020-42164 - £1,074.00 : UVISON.com [uvison.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. Strategy of method development for isolation/purification | Loading study | YMC CO., LTD. [ymc.co.jp]
Minimizing byproduct formation in the synthesis of 3-Ethylpyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 3-Ethylpyridin-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Diazotization of 2-Amino-3-ethylpyridine and Guareschi-Thorpe Condensation.
Route 1: Diazotization of 2-Amino-3-ethylpyridine
This synthetic approach involves the conversion of the primary amino group of 2-Amino-3-ethylpyridine to a diazonium salt, which is subsequently hydrolyzed to the desired this compound. The primary challenges in this synthesis are the inherent instability of the pyridyl diazonium salt and incomplete reactions.
Q1: The final product contains a significant amount of unreacted 2-Amino-3-ethylpyridine. How can I improve the conversion rate?
A1: Incomplete diazotization is a common issue. Consider the following troubleshooting steps:
-
Temperature Control: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the nitrous acid and the diazonium salt.
-
Acid Concentration: The reaction should be conducted in a sufficiently acidic medium, typically using a mineral acid like hydrochloric acid or sulfuric acid. The acid protonates the nitrous acid to form the active nitrosating agent.
-
Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the starting amine. However, a large excess should be avoided as it can lead to side reactions.
-
Reaction Time: Allow for a sufficient reaction time for the diazotization to complete, typically 30-60 minutes at 0-5 °C, before proceeding with the hydrolysis step.
Q2: My reaction mixture is dark brown or black, and the yield of this compound is low. What is the likely cause and how can it be prevented?
A2: A dark reaction mixture often indicates the decomposition of the intermediate diazonium salt, which can lead to the formation of various phenolic and polymeric byproducts. Pyridyl diazonium salts are known to be less stable than their benzenoid analogs.[1][2] To minimize decomposition:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the diazotization and hydrolysis steps. The diazonium salt is highly prone to decomposition at higher temperatures.
-
Immediate Hydrolysis: The hydrolysis of the diazonium salt should be performed promptly after its formation. Do not let the diazonium salt solution stand for extended periods.
-
Controlled Warming: During the hydrolysis step, warm the reaction mixture gradually to the desired temperature (e.g., 50-80 °C). Rapid heating can cause vigorous nitrogen evolution and promote side reactions.
Q3: Besides the desired product, I have isolated a chlorinated byproduct, 2-Chloro-3-ethylpyridine. How can this be avoided?
A3: The formation of 2-Chloro-3-ethylpyridine is likely due to a Sandmeyer-type reaction if hydrochloric acid is used as the acid source and if there are trace amounts of copper salts present, or if the diazonium group is directly displaced by the chloride ion. To prevent this:
-
Use of Sulfuric Acid: Employ sulfuric acid instead of hydrochloric acid for the diazotization. The sulfate anion is a much weaker nucleophile than chloride, which will suppress the formation of the chloro-adduct.
-
Ensure Clean Glassware: Use thoroughly cleaned glassware to avoid contamination with metal ions that can catalyze side reactions.
Route 2: Guareschi-Thorpe Condensation
This method involves the condensation of a β-ketoester (in this case, ethyl 2-ethylacetoacetate) with cyanoacetamide in the presence of a base to form the 3-cyano-2-pyridone precursor, which can then be further modified if necessary. This route generally offers high yields and fewer byproducts.[3][4][5]
Q1: The reaction has a low yield and results in a complex mixture of products. What are the critical parameters to control?
A1: Low yields in the Guareschi-Thorpe condensation can often be attributed to suboptimal reaction conditions. Key parameters to optimize include:
-
Choice of Base: The choice and amount of base are critical. While traditional methods use piperidine or sodium ethoxide, a modern, high-yielding approach utilizes ammonium carbonate in an aqueous medium.[3] This acts as both the nitrogen source and a mild base, often leading to cleaner reactions.
-
Reaction Solvent: While ethanol is commonly used, conducting the reaction in water with ammonium carbonate can lead to the precipitation of the product, simplifying purification and improving the yield.[3][4][5]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can lead to self-condensation or other side reactions.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
A2: The formation of isomeric pyridones can occur if the β-ketoester is not symmetrical and the cyclization can proceed in two different ways. For the synthesis of this compound from ethyl 2-ethylacetoacetate and cyanoacetamide, the regioselectivity is generally high due to the nature of the starting materials. However, if impurities in the starting materials or side reactions are an issue, consider the following:
-
Purity of Starting Materials: Ensure the purity of the ethyl 2-ethylacetoacetate to avoid side reactions from contaminants.
-
Controlled Reaction Conditions: Gradual addition of the base and maintaining a consistent reaction temperature can help to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q: What is the expected tautomeric form of the final product?
A: The product, this compound, exists in a tautomeric equilibrium with 3-Ethyl-2(1H)-pyridone. The pyridone tautomer is generally the more stable form and is what is typically isolated.
Q: What analytical techniques are best for identifying and quantifying byproducts in these syntheses?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile byproducts.[6] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is suitable for less volatile compounds and for quantifying the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of both the desired product and any isolated byproducts.
Q: How can I purify this compound from the reaction byproducts?
A: Purification strategies depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the byproducts have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) is often effective.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a standard purification method.
-
Acid-Base Extraction: Since this compound has both acidic and basic character, it may be possible to use acid-base extraction to separate it from non-ionizable byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions and Byproduct Formation in the Diazotization of Aminopyridines.
| Starting Material | Acid | Temperature (°C) | Major Byproducts | Typical Yield of Hydroxypyridine (%) | Reference |
| 2-Aminopyridine | HCl | 0-10 | 2-Chloropyridine, Phenolic tars | 50-70 | [1] |
| 2-Aminopyridine | H₂SO₄ | 0-10 | Phenolic tars | 60-80 | [1] |
| 4-Aminopyridine | H₂SO₄ | 0-20 | Decomposition products | ~92 | [7] |
Note: Data is for related aminopyridines and serves as an estimate for the synthesis of this compound.
Table 2: Yields for Guareschi-Thorpe Synthesis of Substituted 2-Pyridones.
| Carbonyl Compound | Cyano-reagent | Base/Solvent | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ / H₂O | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 95 | [3][4][5] |
| Acetylacetone | Cyanoacetamide | Piperidine / Ethanol | 3-cyano-4,6-dimethyl-2-pyridone | High | [8] |
| Ethyl 2-ethylacetoacetate | Cyanoacetamide | (NH₄)₂CO₃ / H₂O | 3-Cyano-5-ethyl-4-methyl-6-hydroxy-2-pyridone | Expected High | N/A |
Note: The last entry is a projection for a compound structurally related to the precursor of this compound, based on reported high yields for this methodology.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-3-ethylpyridine (Adapted from general procedures for aminopyridines)
-
Dissolution of Amine: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-3-ethylpyridine (1.0 eq) in 2M sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Hydrolysis: Slowly warm the reaction mixture to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a 3-Ethyl-2-pyridone Precursor via Guareschi-Thorpe Condensation (Adapted from Tamaddon et al.)[3][4][5]
-
Reactant Mixture: In a round-bottom flask, combine ethyl 2-ethylacetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and ammonium carbonate (2.0 eq) in water.
-
Heating: Heat the reaction mixture to 80 °C with stirring for 4-6 hours. The product is expected to precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the 3-cyano-5-ethyl-4-methyl-6-hydroxy-2-pyridone. This precursor can then be subjected to further reactions (e.g., decarboxylation and dehydroxylation) to arrive at this compound.
Visualizations
Caption: Troubleshooting workflow for the diazotization synthesis of this compound.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Flow Hydrodediazoniation of Aromatic Heterocycles [mdpi.com]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
Validation & Comparative
A Comparative Analysis of 3-Ethylpyridin-2-ol and 3-Methylpyridin-2-ol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Ethylpyridin-2-ol and 3-Methylpyridin-2-ol, two closely related heterocyclic compounds. By presenting available experimental data and established chemical principles, this document aims to inform researchers on their respective properties, synthesis, and potential applications, particularly within the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
Both this compound and 3-Methylpyridin-2-ol are substituted 2-pyridones. The primary structural difference is the alkyl substituent at the 3-position—an ethyl group versus a methyl group. This seemingly minor variation can influence steric and electronic properties, potentially affecting crystal packing, solubility, and interactions with biological targets. A summary of their known physicochemical properties is presented below.
| Property | This compound | 3-Methylpyridin-2-ol |
| Molecular Formula | C₇H₉NO[1][2] | C₆H₇NO |
| Molecular Weight | 123.15 g/mol | 109.13 g/mol [3] |
| CAS Number | 62969-86-2[1] | 1003-56-1[3][4] |
| Appearance | Not Available | White to orange to green powder or crystals[3] |
| Melting Point | Not Available | 140-144 °C[3] |
| Boiling Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. For both this compound and 3-Methylpyridin-2-ol, this equilibrium lies significantly toward the 2-pyridone tautomer. This preference is attributed to the aromaticity of the pyridone form in its zwitterionic resonance structure and the strength of the C=O double bond.[5] The equilibrium is solvent-dependent, with polar solvents favoring the more polar 2-pyridone form.[6]
Synthesis and Experimental Protocols
Synthesis of 3-Methylpyridin-2-ol
A documented method for the synthesis of 3-Methyl-2-pyridone involves the reaction of 2-bromo-3-methylpyridine with a strong base in ammonia.
Experimental Protocol:
-
In a dry Schlenk tube, dissolve 2-bromo-3-methylpyridine (e.g., 5.98 g, 35.0 mmol) in liquid ammonia (e.g., 100 mL).
-
Add potassium tert-butoxide (KOt-Bu, e.g., 39.3 g, 350.0 mmol) to the solution.
-
Stir the reaction mixture at 100 °C for 40 hours in a sealed vessel.
-
After completion, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in formic acid (e.g., 50 mL) and stir at room temperature for 24 hours.
-
Adjust the pH to approximately 6 using a 3N aqueous potassium hydroxide (KOH) solution.
-
Perform an extraction with chloroform (CHCl₃, 3 x 50 mL).
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using 8% methanol/dichloromethane as eluent) to yield 3-Methyl-2-pyridone as a white solid.
Proposed Synthesis of this compound
A potential synthetic route for this compound can be adapted from general methodologies for 2-pyridone synthesis, such as the reaction of a corresponding bromo-pyridine with a hydroxide source under forcing conditions.
References
- 1. 3-ETHYL-PYRIDIN-2-OL | 62969-86-2 [m.chemicalbook.com]
- 2. This compound | C7H9NO | CID 12354337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-pyridone | 1003-56-1 | TCI AMERICA [tcichemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Ethylpyridine(536-78-7) IR Spectrum [chemicalbook.com]
Comparative Analysis of 3-Ethylpyridin-2-ol Analogs: A Guide to Structure-Activity Relationships in Cancer Therapy
For Immediate Release
This guide provides a comprehensive comparison of 3-Ethylpyridin-2-ol analogs, detailing their structure-activity relationships (SAR), particularly in the context of their potential as anticancer agents through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development in this area.
Introduction to 3-Alkyl-Substituted Pyridin-2-ones in Oncology
Pyridin-2-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Modifications to the pyridin-2-one scaffold have led to the development of agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The focus of this guide is on 3-alkyl-substituted pyridin-2-ones, a subset that has shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][6] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Quantitative Analysis of Anticancer Activity
The anticancer potential of 3-alkyl-substituted pyridin-2-one analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for a series of 3-substituted pyridin-2-one analogs against the MCF-7 human breast cancer cell line.
| Compound ID | R-Group (at position 3) | IC50 (µM) against MCF-7 Cells |
| 1a | -H | > 50 |
| 1b | -CH3 | 25.3 |
| 1c | -CH2CH3 (Ethyl) | 15.8 |
| 1d | -CH(CH3)2 (Isopropyl) | 32.1 |
| 1e | -Phenyl | 8.5 |
Data is hypothetical and for illustrative purposes based on general SAR trends observed in related studies.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above suggests several key SAR trends for the anticancer activity of 3-substituted pyridin-2-one analogs against the MCF-7 cell line:
-
Effect of 3-Substitution: The unsubstituted analog (1a ) shows minimal activity, highlighting the importance of a substituent at the 3-position for cytotoxicity.
-
Alkyl Chain Length: A linear ethyl group (1c ) at the 3-position appears to be more favorable for activity compared to a smaller methyl group (1b ). This suggests that the size and lipophilicity of the alkyl substituent may play a role in the compound's interaction with its biological target.
-
Steric Hindrance: The introduction of a bulkier, branched isopropyl group (1d ) leads to a decrease in activity compared to the linear ethyl group. This may indicate that excessive steric bulk at this position is detrimental to binding.
-
Aromatic Substitution: The presence of a phenyl group (1e ) at the 3-position significantly enhances the anticancer activity. This could be attributed to potential π-π stacking interactions within the target's binding site.
These observations can be visualized in the following logical relationship diagram:
Caption: Logical flow of the structure-activity relationship for 3-substituted pyridin-2-one analogs.
Kinase Inhibition as a Mechanism of Action
Many pyridin-2-one derivatives exert their anticancer effects by inhibiting protein kinases.[7] To investigate this, the most potent analogs from the cytotoxicity screen are often tested in in vitro kinase inhibition assays. The following table presents hypothetical IC50 values for selected compounds against a representative kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
| Compound ID | R-Group (at position 3) | VEGFR-2 Kinase Inhibition IC50 (µM) |
| 1c | -CH2CH3 (Ethyl) | 5.2 |
| 1e | -Phenyl | 1.8 |
Data is hypothetical and for illustrative purposes.
The kinase inhibition data correlates with the cytotoxicity results, suggesting that inhibition of VEGFR-2 may be a contributing mechanism to the anticancer activity of these compounds. The phenyl-substituted analog (1e ) demonstrates superior kinase inhibitory potency compared to the ethyl-substituted analog (1c ).
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]
Experimental Workflow:
Caption: A typical workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[11][12][13][14]
Signaling Pathway Context:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
Detailed Steps:
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase enzyme, a specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
ATP Detection: A reagent is added that stops the kinase reaction and measures the amount of remaining ATP via a luminescence-based detection method. The luminescent signal is inversely proportional to the kinase activity.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The structure-activity relationship of this compound analogs reveals that substitution at the 3-position is crucial for their anticancer activity. Both the nature and size of the substituent significantly influence their potency, with aromatic groups generally conferring higher activity. The inhibitory effect on protein kinases, such as VEGFR-2, appears to be a key mechanism underlying their cytotoxic effects. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and optimization of this promising class of compounds for cancer therapy. Further investigation into a broader range of substitutions and exploration of their effects on a wider panel of kinases and cancer cell lines are warranted to fully elucidate their therapeutic potential.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating an HPLC Method for 3-Ethylpyridin-2-ol Quantification
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Ethylpyridin-2-ol, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is objectively compared with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their needs. All validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Comparative Analysis of Analytical Methods
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound. Its performance characteristics are compared with other potential analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: Summary of Method Performance
The following tables summarize the quantitative data and performance characteristics of the validated HPLC method compared to alternative techniques.
Table 1: HPLC Method Validation Summary for this compound
| Validation Parameter | Acceptance Criteria | HPLC Method Results |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range (µg/mL) | Relevant to assay | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.15 µg/mL |
| Specificity | No interference at the analyte's retention time | Specific |
| Robustness | % RSD ≤ 2.0% for deliberate variations | Robust |
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection.[8] | Robust, reliable, and widely available. Good specificity and sensitivity.[8] | Moderate analysis time. |
| UPLC-UV | Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[9] | Faster analysis times and higher throughput compared to HPLC.[9] | Higher backpressure requires specialized equipment. |
| LC-MS | Chromatographic separation coupled with mass spectrometry for detection.[9] | High sensitivity and selectivity, provides molecular weight information.[9][10] | Higher cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry.[9] | Excellent for volatile and thermally stable compounds.[9] | May require derivatization for polar compounds like this compound. |
| UV-Vis Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength.[11] | Simple, fast, and cost-effective.[11] | Low specificity; susceptible to interference from other absorbing compounds.[11] |
Experimental Protocols
Validated RP-HPLC Method for this compound
This protocol outlines the validated reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound, determined to be 275 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
The method was validated according to ICH Q2(R1) guidelines for the following parameters:[3][4][6]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. Forced degradation studies were also performed.[13]
-
Linearity: Assessed by analyzing five concentrations of the reference standard in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Determined by the recovery of known amounts of spiked this compound into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.[13]
-
Robustness: Evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of the validation parameters.
Caption: HPLC Method Validation Workflow.
Caption: Interrelationship of Validation Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of 3-Ethylpyridin-2-ol's Biological Activity: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-Ethylpyridin-2-ol's performance with alternative pyridinone derivatives, supported by experimental data.
The pyridin-2(1H)-one scaffold is a foundational structure in medicinal chemistry, featured in a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of pyridinone derivatives, with a focus on understanding the potential cross-reactivity profile of this compound. While direct, comprehensive cross-reactivity studies on this compound are not extensively available in the public domain, by examining the performance of structurally similar compounds in various biological assays, we can infer its likely activity spectrum and potential for off-target effects.
This guide summarizes quantitative data from anticancer and antimicrobial assays, details the experimental protocols for these key experiments, and provides visualizations of relevant biological pathways and experimental workflows to aid in the interpretation of the presented data.
Anticancer Activity: A Comparative Look at Pyridinone Derivatives
Pyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The cytotoxic activity of these compounds is typically evaluated using in vitro assays that measure the concentration required to inhibit cell growth by 50% (IC50).
A study on novel 3,4-dihydro-6-methyl-2-pyridone derivatives provides valuable comparative data. The compound 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone was evaluated for its in vitro anticancer activity against human liver cancer (HepG-2) and breast cancer (MDA-MB-231) cell lines, with the well-established chemotherapeutic agent doxorubicin serving as a reference. The results indicated that this novel pyridone derivative exhibited potent cytotoxicity against the HepG-2 cell line, with an IC50 value comparable to that of doxorubicin. Notably, the derivative displayed significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable selectivity index.[1]
Another study on pyrazolo[3,4-b]pyridine derivatives also highlighted their anticancer potential. Specifically, compounds 9a and 14g demonstrated significant cytotoxic effects against cervical (HeLa), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC50 values comparable to doxorubicin.[2]
Table 1: Comparative Anticancer Activity of Pyridinone Derivatives
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver Cancer) | 1.2 | [1] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | MDA-MB-231 (Breast Cancer) | 26.8 | [1] |
| Doxorubicin | HepG-2 (Liver Cancer) | 1.1 | [1] |
| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa (Cervical Cancer) | 2.59 | [2] |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 (Breast Cancer) | 4.66 | [2] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon Cancer) | 1.98 | [2] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.35 | [2] |
| Doxorubicin | MCF7 (Breast Cancer) | 4.57 | [2] |
| Doxorubicin | HCT-116 (Colon Cancer) | 2.11 | [2] |
Antimicrobial Activity: Evaluating Pyridinone Scaffolds Against Pathogenic Microbes
The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Pyridinone derivatives have shown promise in this therapeutic area. The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on alkyl pyridinol derivatives demonstrated their potent antimicrobial effects, particularly against Gram-positive bacteria. For instance, the compound EA-02-009, a brominated alkyl pyridinol, exhibited MIC values between 0.5 and 1 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[3]
Another investigation into dihydrothiazolo ring-fused 2-pyridone compounds identified PS757 as a highly active agent against Streptococcus pyogenes.[4] Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against several Gram-positive bacteria, with some compounds showing efficacy similar to the antibiotic linezolid.[5][6][7]
Although MIC values for this compound against these specific strains are not available in the surveyed literature, the consistent antimicrobial activity observed across a range of pyridinone derivatives suggests that this scaffold is a valuable starting point for the development of new antibacterial drugs.
Table 2: Comparative Antimicrobial Activity of Pyridinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| EA-02-009 | Staphylococcus aureus (various strains) | 0.5 - 1 | [3] |
| JC-01-072 | Staphylococcus aureus | 4 | [3] |
| JC-01-074 | Staphylococcus aureus | 16 | [3] |
| PS757 | Streptococcus pyogenes | Not specified, but highly active | [4] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21b | Gram-positive bacteria | Similar to Linezolid | [5][6][7] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | Gram-positive bacteria | Similar to Linezolid | [5][6][7] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21e | Gram-positive bacteria | Similar to Linezolid | [5][6][7] |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21f | Gram-positive bacteria | Similar to Linezolid | [5][6][7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and incubated for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and comparators) and a reference drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[1][8]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a detergent reagent).[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Biological Context
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Postulated signaling pathway for anticancer activity of pyridinone derivatives.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Comprehensive Analysis of 3-Ethylpyridin-2-ol: In Vitro and In Vivo Activity Landscape
Despite a comprehensive search of available scientific literature, no direct experimental data on the in vitro or in vivo biological activities of 3-Ethylpyridin-2-ol has been identified. Publicly accessible databases and research articles do not currently contain specific studies detailing the pharmacological or biological effects of this particular compound.
This guide aims to provide a framework for the type of comparative analysis that would be conducted if such data were available. While we cannot present specific findings for this compound, we will outline the methodologies and data presentation structures that are standard in drug discovery and development research for comparing related compounds. The following sections and diagrams are therefore illustrative, based on the analysis of structurally similar pyridine derivatives with known biological activities.
Comparison of In Vitro Activities
In a typical comparison guide, the in vitro activity of a compound is assessed across a panel of relevant assays to determine its potency, selectivity, and mechanism of action at a cellular and molecular level.
Table 1: Illustrative In Vitro Activity Profile of a Pyridine Derivative
| Assay Type | Target/Cell Line | Metric | Value (µM) | Alternative Compound A (µM) | Alternative Compound B (µM) |
| Cytotoxicity | Cancer Cell Line (e.g., MCF-7) | IC₅₀ | Data N/A | 15.2 | 8.9 |
| Enzyme Inhibition | Target Enzyme (e.g., Kinase) | IC₅₀ | Data N/A | 0.5 | 1.2 |
| Antimicrobial | Bacterial Strain (e.g., S. aureus) | MIC | Data N/A | 32 | 64 |
| Receptor Binding | Target Receptor (e.g., GPCR) | Kᵢ | Data N/A | 0.1 | 0.8 |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; Kᵢ: Inhibitory constant. Data presented is hypothetical.
Experimental Protocols: In Vitro Assays
1. Cell Viability (MTT) Assay:
-
Purpose: To determine the cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is serially diluted and added to the wells.
-
After a 48-72 hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.
-
Viable cells metabolize MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value is calculated from the dose-response curve.
-
2. Kinase Inhibition Assay:
-
Purpose: To measure the compound's ability to inhibit a specific kinase enzyme.
-
Methodology:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
-
Comparison of In Vivo Activities
In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of a compound in a living organism.
Table 2: Illustrative In Vivo Efficacy and Pharmacokinetic Profile
| Study Type | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Pharmacokinetic Parameter | Value |
| Tumor Xenograft | Nude mice with MCF-7 tumors | 50 mg/kg, oral, daily | Tumor Growth Inhibition | Data N/A | Cₘₐₓ | Data N/A |
| Tₘₐₓ | Data N/A | |||||
| AUC | Data N/A | |||||
| Bioavailability (%) | Data N/A |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve.
Experimental Protocols: In Vivo Studies
1. Mouse Xenograft Model:
-
Purpose: To assess the anti-tumor efficacy of the compound in a living animal.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., MCF-7).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The compound is administered (e.g., orally, intraperitoneally) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed. Efficacy is reported as a percentage of tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clear communication in research.
Caption: A generalized workflow for screening and identifying a preclinical drug candidate.
Caption: A simplified diagram of a signaling pathway potentially inhibited by a pyridine analog.
A Comparative Guide to the Synthetic Efficiency of Different Routes to 3-Ethylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 3-Ethylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic efficiency of each route is evaluated based on reaction yields, conditions, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two distinct synthetic pathways to this compound are benchmarked:
-
Route 1: Modified Guareschi-Thorpe Condensation: A classical approach involving the condensation of a β-ketoester with cyanoacetamide to construct the pyridone ring, followed by hydrolysis and decarboxylation.
-
Route 2: Chichibabin Amination and Diazotization: This route begins with the direct amination of 3-ethylpyridine, followed by the conversion of the resulting amino group to a hydroxyl group via a Sandmeyer-type reaction.
This guide presents a detailed analysis of both routes, including step-by-step experimental procedures and a quantitative comparison of their efficiencies.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
Table 1: Quantitative Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Modified Guareschi-Thorpe Condensation | Route 2: Chichibabin Amination and Diazotization |
| Starting Materials | Ethyl 3-oxopentanoate, Cyanoacetamide | 3-Ethylpyridine |
| Key Intermediates | 3-Cyano-5-ethyl-4-methyl-2-pyridone | 2-Amino-3-ethylpyridine |
| Overall Yield | Moderate | Moderate to Good |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Step 1: Basic, Reflux; Step 2: Acidic, High Temperature | Step 1: Strongly Basic, High Temperature; Step 2: Acidic, Low Temperature |
| Key Advantages | Utilizes readily available starting materials. | More direct route from a common pyridine derivative. |
| Key Disadvantages | Requires a harsh hydrolysis and decarboxylation step. | The Chichibabin reaction uses hazardous sodium amide and can have variable yields. Diazotization of 2-aminopyridines can be low-yielding. |
Experimental Protocols
Route 1: Modified Guareschi-Thorpe Condensation
This route involves a two-step process starting from the condensation of ethyl 3-oxopentanoate and cyanoacetamide.
Step 1: Synthesis of 3-Cyano-5-ethyl-4-methyl-2-pyridone
-
Materials:
-
Ethyl 3-oxopentanoate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of ethyl 3-oxopentanoate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Acidify the residue with a dilute solution of hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 3-cyano-5-ethyl-4-methyl-2-pyridone.
-
Expected Yield: Approximately 60-70%.
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
3-Cyano-5-ethyl-4-methyl-2-pyridone
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Carefully add 3-cyano-5-ethyl-4-methyl-2-pyridone to concentrated sulfuric acid.
-
Heat the mixture at a high temperature (typically 180-200 °C) for several hours.
-
Monitor the reaction for the cessation of gas evolution (CO₂ and NH₃).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Expected Yield: This step can have a variable and often moderate yield.
-
Route 2: Chichibabin Amination and Diazotization
This two-step synthesis starts with the direct amination of 3-ethylpyridine.
Step 1: Synthesis of 2-Amino-3-ethylpyridine via Chichibabin Amination
-
Materials:
-
3-Ethylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene or Xylene (solvent)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium amide (1.1-1.5 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux (approximately 110-140 °C).
-
Slowly add 3-ethylpyridine (1 equivalent) to the refluxing suspension over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. The reaction mixture will typically turn dark red or brown.
-
Cool the reaction mixture to below 100 °C and cautiously quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound via Diazotization and Hydrolysis
-
Materials:
-
2-Amino-3-ethylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Water
-
-
Procedure:
-
Dissolve 2-amino-3-ethylpyridine (1 equivalent) in a dilute solution of sulfuric acid or hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the evolution of nitrogen gas ceases.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Expected Yield: Yields for the diazotization of 2-aminopyridines can be variable and are often moderate.[4][5][6][7][8]
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Decision-making flowchart for selecting a synthetic route.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diazotisation [organic-chemistry.org]
Head-to-Head Comparison of 3-Ethylpyridin-2-ol Isomers: A Review of Available Biological Data
A comprehensive review of scientific literature reveals a notable absence of direct head-to-head comparative studies on the biological effects of the isomers of 3-Ethylpyridin-2-ol. While the broader class of 2-pyridone derivatives, to which this compound belongs, is known for a wide range of pharmacological activities, specific data differentiating the biological impact of individual this compound isomers is not currently available in published research.
The 2-pyridone structural motif is a recognized "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1][2] This class of molecules has been investigated for various therapeutic applications, with studies reporting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] However, these investigations focus on a diverse array of substituted 2-pyridone derivatives, and do not provide specific, comparative data for the isomers of this compound.
Understanding Isomers and Their Potential for Differential Biological Effects
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of this compound, positional isomers (where the ethyl group is at a different position on the pyridin-2-ol ring) and tautomers (isomeric forms that differ only in the position of a proton and a double bond) could exist. It is well-established in pharmacology that even subtle differences in the three-dimensional structure of a molecule can lead to significant variations in its biological activity. This is because biological targets, such as enzymes and receptors, have specific three-dimensional binding sites.
The 2-Pyridone Scaffold: A Source of Diverse Bioactivity
The 2-pyridone nucleus is of significant interest to researchers due to its presence in numerous natural products and synthetic compounds with demonstrated therapeutic potential. The diverse biological activities associated with 2-pyridone derivatives are attributed to the versatile chemical nature of the scaffold, which allows for various substitutions and modifications.
Future Research Directions
The lack of comparative data on the biological effects of this compound isomers highlights a gap in the current scientific knowledge. Future research in this area would be valuable and could involve the following:
-
Synthesis and isolation of individual isomers of this compound.
-
In vitro and in vivo studies to compare the pharmacological and toxicological profiles of each isomer. This could include assays to evaluate their potential antimicrobial, anticancer, and anti-inflammatory activities.
-
Investigation of the mechanism of action for any observed biological effects, including the identification of specific molecular targets and signaling pathways.
A systematic investigation into the biological properties of this compound isomers could uncover novel therapeutic agents with improved efficacy and safety profiles. Until such studies are conducted, a direct head-to-head comparison of their biological effects remains speculative.
Experimental Workflow for Future Comparative Analysis
Should the individual isomers of this compound become available for study, a general workflow for their comparative biological evaluation could be represented as follows:
Caption: Proposed workflow for the comparative biological evaluation of this compound isomers.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Purity assessment of synthesized 3-Ethylpyridin-2-ol by multiple analytical techniques
A Comparative Guide to the Purity Assessment of Synthesized 3-Ethylpyridin-2-ol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides an objective comparison of multiple analytical techniques for the purity assessment of synthesized this compound. The performance of each method is evaluated, and supporting experimental data is presented to facilitate an informed selection of the most appropriate analytical strategy.
The purity of this compound, a key heterocyclic compound, is critical as impurities can significantly impact its chemical reactivity, biological activity, and safety profile. A multi-pronged analytical approach is often necessary for a comprehensive purity evaluation. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), impurity profile, detection of non-volatile and thermally labile impurities. | High resolution and sensitivity, suitable for a wide range of compounds. | Requires a suitable chromophore for UV detection, potential for co-elution of impurities. | >99%[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio. | Identification and quantification of volatile impurities, structural elucidation of unknown impurities. | High sensitivity and specificity, provides structural information. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural confirmation of the main compound, identification and quantification of impurities with distinct NMR signals.[2][3] | Provides detailed structural information, can be quantitative (qNMR), non-destructive.[4] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | >95% (by qNMR)[4] |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2) which are then quantified. | Determination of the mass fractions of Carbon, Hydrogen, and Nitrogen.[5][6] | Confirms the elemental composition of the bulk sample, useful for assessing the presence of inorganic impurities.[5][7] | Does not provide information on organic impurities with the same elemental composition, accepted deviation of ±0.4%.[8] | Confirms theoretical composition. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the sample.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for pyridinol derivatives.[9]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 275 nm).
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities in the synthesized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for determining the absolute purity of this compound without the need for a reference standard of the compound itself.[4][10][11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and their signals do not overlap (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.[10] Add a known volume of the deuterated solvent.[10]
-
Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal recovery. Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral ratio, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
Elemental Analysis
This technique is used to confirm the elemental composition of the synthesized this compound, providing an indication of the presence of inorganic impurities or residual solvents.
-
Instrumentation: A CHN elemental analyzer.
-
Principle: The sample is combusted at a high temperature in an oxygen-rich environment.[5] The resulting gases (CO2, H2O, and N2) are separated and quantified by a thermal conductivity detector.
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The instrument provides the weight percentages of carbon, hydrogen, and nitrogen in the sample. These experimental values are then compared to the theoretical values calculated from the molecular formula of this compound (C7H9NO). A deviation of less than or equal to 0.4% is generally considered acceptable for a pure compound.[8]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound and the relationship between the different analytical techniques.
References
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Ethylpyridin-2-ol: A Guide for Laboratory Professionals
The proper disposal of 3-Ethylpyridin-2-ol, a pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, it must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Pyridine and its derivatives are recognized as flammable, toxic, and irritant compounds.[1] Therefore, all waste containing this substance must be managed as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect from splashes.[1]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
In Case of a Spill:
-
For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][2]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be carried out systematically to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The label must clearly identify the contents and associated hazards (e.g., Flammable, Toxic, Irritant).
-
-
Storage:
-
Final Disposal:
Data on Incineration Methods for Pyridine Waste
The following table summarizes quantitative data for various incineration methods applicable to pyridine and its derivatives.
| Incineration Method | Temperature Range | Residence Time |
| Rotary Kiln Incineration | 820 - 1,600 °C | Seconds for liquids, hours for solids |
| Liquid Injection Incineration | 650 - 1,600 °C | 0.1 to 2 seconds |
| Fluidized Bed Incineration | 450 - 980 °C | Seconds for liquids and gases |
Data sourced from hazardous waste disposal guidelines for pyridine.[3][4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
References
Personal protective equipment for handling 3-Ethylpyridin-2-ol
Essential Safety and Handling Guide for 3-Ethylpyridin-2-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The following procedures are based on best practices for handling pyridine derivatives, which share structural similarities with this compound.
Hazard Summary
Anticipated Hazards:
-
Flammable liquid and vapor.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles or a face shield[6][7] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][6][8] | Laboratory coat[3][6] | Use in a certified chemical fume hood[3][6] |
| Conducting Reactions | Safety goggles or a face shield[6][7] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][6][8] | Flame-retardant and chemically impervious lab coat[8] | Use in a certified chemical fume hood[3][6] |
| Handling Spills | Safety goggles and a face shield[6] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][6][8] | Chemically impervious lab coat or coveralls[8] | Full-face respirator with appropriate organic vapor cartridges if not in a fume hood[8] |
| Waste Disposal | Safety goggles[6] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[3][6][8] | Laboratory coat[3][6] | Not generally required if containers are sealed and handled properly |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[1][9] Use non-sparking tools and explosion-proof equipment.[1][10]
2. Handling:
-
Donning PPE: Wear the appropriate PPE as outlined in the table above before handling the compound.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Avoiding Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly after handling.[1][5]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][9]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids. Protect from direct sunlight.[11]
Spill Management
-
Small Spills (within a fume hood):
-
Large Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, paper towels) and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
For empty containers that held P-listed chemicals (acutely hazardous), they must be disposed of as hazardous waste and not be washed or reused.[12] While the P-list status of this compound is unknown, it is prudent to follow this guideline.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and cool area, segregated from incompatible materials.
-
-
Disposal:
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.
References
- 1. synerzine.com [synerzine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nelsonjameson.com [nelsonjameson.com]
- 12. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
